Myrcene
描述
Myrcene, [liquid] appears as a yellow oily liquid with a pleasant odor. Flash point below 200 °F. Insoluble in water and less dense than water.
Beta-myrcene is a monoterpene that is octa-1,6-diene bearing methylene and methyl substituents at positions 3 and 7 respectively. It has a role as a plant metabolite, an anti-inflammatory agent, an anabolic agent, a fragrance, a flavouring agent and a volatile oil component.
This compound has been reported in Camellia sinensis, Artemisia thuscula, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
7-Methyl-3-methylene-1,6-octadiene is found in allspice. 7-Methyl-3-methylene-1,6-octadiene is found in many essential oils, e.g. hop oil. 7-Methyl-3-methylene-1,6-octadiene is a flavouring agent.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Beta-myrcene found in oil of bay, verbenea, hops, etc; structure
structure in first source
Structure
2D Structure
3D Structure
属性
IUPAC Name |
7-methyl-3-methylideneocta-1,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHWPYUMFXYFJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Record name | MYRCENE, [LIQUID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17426 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29463-45-4 | |
| Record name | Polymyrcene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29463-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6025692 | |
| Record name | Myrcene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Myrcene, [liquid] appears as a yellow oily liquid with a pleasant odor. Flash point below 200 °F. Insoluble in water and less dense than water., Liquid, Yellow liquid with a pleasant odor; [Hawley], Colourless or very pale straw-coloured mobile liquid; sweet balsamic aroma | |
| Record name | MYRCENE, [LIQUID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17426 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,6-Octadiene, 7-methyl-3-methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Myrcene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6217 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | beta-Myrcene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Myrcene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1326/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
332.6 °F at 760 mmHg (USCG, 1999), 167 °C, 166.00 to 167.00 °C. @ 760.00 mm Hg | |
| Record name | MYRCENE, [LIQUID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17426 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MYRCENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | beta-Myrcene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
103 °F (USCG, 1999) | |
| Record name | MYRCENE, [LIQUID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17426 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble in alcohol, chloroform, ether, glacial acetic acid, Soluble in ethanol and benzene, Soluble in oxygenated and chlorinated solvents., In water, 5.60 mg/L at 25 °C, In water, 4.09 mg/L at 25 °C, 0.0056 mg/mL at 25 °C, Insoluble in water; soluble in oils, Soluble (in ethanol) | |
| Record name | MYRCENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | beta-Myrcene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Myrcene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1326/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.794 at 20 °C/4 °C, Density: 0.7959 at 25 °C/25 °C; max absorption (isooctane): 224.5 nm /alpha-Myrcene/, 0.789-0.793 | |
| Record name | MYRCENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Myrcene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1326/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
4.61 mmHg (USCG, 1999), 2.01 [mmHg], 2.09 mm Hg at 25 °C | |
| Record name | MYRCENE, [LIQUID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17426 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Myrcene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6217 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MYRCENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow, oily liquid | |
CAS No. |
123-35-3 | |
| Record name | MYRCENE, [LIQUID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17426 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Myrcene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myrcene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MYRCENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Octadiene, 7-methyl-3-methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Myrcene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-3-methyleneocta-1,6-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRCENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M39CZS25B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MYRCENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | beta-Myrcene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< -10 °C | |
| Record name | MYRCENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | beta-Myrcene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Myrcene's Mechanism of Action in Sedation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myrcene, a prevalent monoterpene found in numerous plants, including hops, cannabis, and lemongrass, has long been associated with sedative effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's sedative properties. It synthesizes current scientific evidence, focusing on its interactions with key neurotransmitter systems, including the GABAergic and serotonergic pathways, and its potentiation of barbiturate-induced sleep. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the core signaling pathways.
Introduction
β-Myrcene is an acyclic monoterpene recognized for its characteristic musky and earthy aroma. Beyond its role as a flavoring and fragrance agent, this compound has demonstrated a range of pharmacological activities, including analgesic, anti-inflammatory, and notably, sedative effects.[1][2] The sedative qualities of this compound have garnered significant interest, particularly in the context of traditional medicine and the synergistic effects observed in phytocannabinoid-terpenoid interactions.[1][2] This guide delves into the core mechanisms of action through which this compound is proposed to induce sedation, providing a technical overview for advanced scientific audiences.
Molecular Mechanisms of Sedation
The sedative action of this compound appears to be multifactorial, involving modulation of several key central nervous system (CNS) pathways. The primary mechanisms identified in preclinical studies include the potentiation of GABAergic neurotransmission, modulation of the serotonergic system, and a synergistic interaction with barbiturates.
Interaction with the GABAergic System
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS, and its potentiation is a hallmark of many sedative-hypnotic drugs.[3][4] Evidence suggests that this compound may exert its sedative effects, at least in part, by modulating GABAA receptors.[1][3]
Recent studies have shown that this compound can increase the levels of GABA in the hypothalamus.[5][6] This increase in the primary inhibitory neurotransmitter contributes to a reduction in neuronal excitability, leading to a state of sedation. The proposed mechanism involves the upregulation of glutamate decarboxylase (GAD65 and GAD67), the enzymes responsible for synthesizing GABA from glutamate.[5] By increasing GABA synthesis, this compound shifts the balance of neurotransmission towards inhibition.[5]
Furthermore, some terpenes have been shown to act as positive allosteric modulators of GABAA receptors, enhancing the receptor's response to GABA.[3][4] While direct binding studies on this compound are limited, its structural similarities to other GABA-modulating terpenes suggest a potential for similar interactions. This modulation would lead to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuronal membrane and a more pronounced inhibitory effect.
Modulation of the Serotonergic System
The serotonergic system, primarily involving the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), plays a crucial role in regulating mood, sleep, and anxiety. Recent findings indicate that this compound's sedative-hypnotic effects may be mediated through the serotonergic synaptic pathway.[5][6]
Studies have demonstrated that the administration of beta-myrcene leads to a significant elevation of 5-HT levels in the serum and hypothalamus of mice.[5] This increase in 5-HT is thought to activate the 5-HT1A receptor, which in turn upregulates the production of protein kinase A (PKA).[5] PKA is a key downstream signaling molecule that can influence the activity of various ion channels and receptors, including GABAA receptors, thereby promoting sleep.[7] This suggests a potential cross-talk between the serotonergic and GABAergic systems mediated by this compound.
Potentiation of Barbiturate-Induced Sedation
A significant body of evidence points to this compound's ability to potentiate the sedative and hypnotic effects of barbiturates, such as pentobarbital.[1][8] This potentiation manifests as a prolongation of barbiturate-induced sleeping time.[1][8]
The primary proposed mechanism for this effect is the inhibition of cytochrome P450 (CYP) enzymes in the liver by this compound.[1][8] Barbiturates are metabolized by CYP enzymes; by inhibiting these enzymes, this compound slows the breakdown of pentobarbital, leading to higher and more sustained plasma concentrations of the drug.[8] This results in an enhanced and prolonged sedative effect. It is important to note that repeated administration of this compound may have the opposite effect, inducing CYP enzymes and thereby reducing barbiturate sleeping time.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the sedative effects of this compound.
Table 1: Effects of this compound on Pentobarbital-Induced Sleep in Rodents
| Species | This compound Dose | Administration Route | Effect on Sleeping Time | Reference |
| Rat | 1.0 g/kg | Oral (single dose) | Increased from 64 ± 15 min to 131 ± 15 min | [8] |
| Mouse | 200 mg/kg | Not specified | Prolonged barbiturate sleep time 2.6 times | [1] |
| Rat | 1.0 g/kg | Oral (14 days) | Decreased from 35 ± 19 min to 21 ± 13 min | [8] |
Table 2: Effects of this compound on Neurotransmitters and Behavior in Mice
| Parameter | This compound Dose | Treatment Duration | Observation | Reference |
| Spontaneous Activity | 50 mg/kg & 200 mg/kg | Single dose & 7 days | Significantly reduced | [5] |
| Serum 5-HT Levels | 50 mg/kg & 200 mg/kg | Single dose & 7 days | Significantly elevated | [5] |
| Hypothalamic 5-HT | 50 mg/kg & 200 mg/kg | 7 days | Significantly increased | [5] |
| Hypothalamic Glu | 50 mg/kg & 200 mg/kg | Single dose & 7 days | Significantly decreased | [5] |
| GABA/Glu Ratio | 50 mg/kg & 200 mg/kg | Single dose & 7 days | Significantly increased | [5] |
| Rota-rod Performance | 200 mg/kg | Not specified | 48% decrease in time on rod | [1] |
Detailed Experimental Protocols
Pentobarbital-Induced Sleeping Time Test
-
Objective: To assess the hypnotic effect of a substance by measuring its ability to prolong the sleep duration induced by a sub-hypnotic or hypnotic dose of pentobarbital.
-
Animals: Male Swiss mice or Wistar rats.
-
Procedure:
-
Animals are divided into control and test groups.
-
The test group receives this compound (e.g., 0.25, 0.5, or 1.0 g/kg, p.o.) dissolved in a vehicle (e.g., corn oil). The control group receives only the vehicle.
-
After a set time (e.g., 60 minutes) to allow for absorption, all animals are administered a hypnotic dose of pentobarbital sodium (e.g., 40 mg/kg, i.p.).
-
The time from the loss of the righting reflex (the inability of the animal to return to an upright position when placed on its back) to its recovery is recorded as the sleeping time.
-
Statistical analysis is performed to compare the sleeping times between the control and test groups.
-
References
- 1. This compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory & anti-nociceptive properties of β-myrcene | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 3. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential Oils and Their Constituents Targeting the GABAergic System and Sodium Channels as Treatment of Neurological Diseases [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Beta-Myrcene as a Sedative-Hypnotic Component from Lavender Essential Oil in DL-4-Chlorophenylalanine-Induced-Insomnia Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of beta-myrcene on pentobarbital sleeping time - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activities of β-myrcene in vitro
An In-Depth Technical Guide to the In Vitro Biological Activities of β-Myrcene
Introduction
β-Myrcene is an abundant, naturally occurring acyclic monoterpene found as a major constituent in the essential oils of numerous plant species, including hops, cannabis, bay, and lemongrass.[1][2][3] It is widely utilized as a flavoring and aroma agent in the food, beverage, and cosmetics industries.[1][4] Beyond its sensory properties, β-myrcene has garnered significant scientific interest for its diverse pharmacological activities. In vitro studies have been instrumental in elucidating the mechanisms underlying its potential therapeutic effects, which include anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][5][6] This guide provides a comprehensive technical overview of the in vitro biological activities of β-myrcene, focusing on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways.
Anticancer and Cytotoxic Activities
β-Myrcene has demonstrated significant cytotoxic and antiproliferative effects across a broad range of cancer cell lines.[1] Its anticancer activity is often attributed to the induction of oxidative stress, apoptosis, and the modulation of key signaling pathways involved in cell survival and proliferation.[7][8]
Quantitative Data: In Vitro Anticancer Effects
The following table summarizes the key quantitative findings from in vitro studies on β-myrcene's anticancer activity.
| Cell Line | Cancer Type | Assay | Concentration / IC₅₀ | Key Observations | Reference(s) |
| A549 | Lung Adenocarcinoma | MTT Assay | IC₅₀ not specified | Dose-dependent induction of cell death, increased ROS levels. | [7][8] |
| MCF-7 | Breast Carcinoma | Not Specified | IC₅₀ = 291 µM | Inhibited breast cancer cell growth. Showed lower toxicity to normal Chang liver cells (IC₅₀ = 9.5 mM). | [1] |
| HT-29 | Colon Adenocarcinoma | Not Specified | Not Specified | Implicated in cytotoxic effects. | [1] |
| P388 | Leukemia | Not Specified | Not Specified | Implicated in cytotoxic effects. | [1] |
| HeLa | Cervical Carcinoma | MTT Assay, Migration Assay | 50 nM | Arrest of proliferation, decreased cell motility, DNA damage, morphological changes. | [3][9] |
| SCC-9 | Oral Squamous Carcinoma | CCK-8, Clonogenic Assay | IC₅₀ ≈ 10 µM | Significantly inhibited cell growth and stimulated apoptosis. Lower effect on normal Hs27 fibroblasts. | [10] |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | Suppressed TNFα-induced NF-κB activation and MMP-9 gene expression. | [10] |
Key Signaling Pathways in Anticancer Activity
In vitro studies reveal that β-myrcene exerts its anticancer effects by modulating several critical signaling pathways. In lung cancer cells, it induces apoptosis through a mitochondria-mediated pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases.[7][8] In oral cancer cells, it promotes apoptosis by increasing the pro-apoptotic Bax protein expression while repressing the anti-apoptotic Bcl-2 protein.[10] Furthermore, in metastatic breast cancer cells, β-myrcene can suppress invasion by inhibiting the TNFα-mediated activation of NF-κB and the subsequent expression of matrix metalloproteinase-9 (MMP-9).[10]
Caption: Anticancer signaling pathways modulated by β-myrcene in vitro.
Experimental Protocols
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: General workflow for an in vitro cytotoxicity assay.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Plate cells (e.g., SCC-9) and treat with β-myrcene (e.g., 20 µM) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells is quantified.[10]
This assay assesses the ability of cancer cells to migrate through a porous membrane or invade through a membrane coated with extracellular matrix (e.g., Matrigel).
-
Chamber Preparation: Place Transwell inserts into a 24-well plate. For invasion assays, coat the insert membrane with Matrigel.
-
Cell Seeding: Seed cancer cells, previously starved, into the upper chamber in a serum-free medium containing β-myrcene.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for migration/invasion.
-
Staining and Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the bottom surface of the membrane with crystal violet.
-
Analysis: Count the stained cells in several microscopic fields to quantify migration or invasion.[10]
Anti-inflammatory Activity
β-Myrcene demonstrates potent anti-inflammatory effects in vitro by inhibiting the production of key inflammatory mediators and modulating intracellular signaling cascades in response to inflammatory stimuli like lipopolysaccharide (LPS) and interleukin-1β (IL-1β).[1][11]
Quantitative Data: In Vitro Anti-inflammatory Effects
| Cell Type | Inflammatory Stimulus | Assay | Concentration | Key Observations | Reference(s) |
| Human Chondrocytes | IL-1β | Western Blot, Gene Expression | 25–50 µg/mL | Decreased NF-κB, JNK, ERK1/2, p38 activation. Reduced iNOS, MMP-1, MMP-13 expression. | [1][11] |
| Macrophages | LPS | NO Assay | Not Specified | Inhibited nitric oxide (NO) production. | [12][13] |
| PBMCs | CD3/CD28, LPS | Gene Expression | Not Specified | Suppressed IL1B mRNA expression. | [14] |
Key Signaling Pathways in Anti-inflammatory Activity
In models of osteoarthritis, β-myrcene counteracts the inflammatory and catabolic effects of IL-1β in human chondrocytes.[1] It achieves this by inhibiting the activation of the transcription factor NF-κB and suppressing multiple mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK1/2, and p38.[1][11] This upstream inhibition leads to the downregulation of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and catabolic enzymes such as matrix metalloproteinases (MMP-1, MMP-13), which are responsible for cartilage degradation.[1][11]
Caption: Anti-inflammatory signaling pathways inhibited by β-myrcene.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages (e.g., RAW 264.7 cells) in response to LPS.
-
Cell Seeding: Plate macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of β-myrcene for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Analysis: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced by the cells.
Antioxidant Activity
While many studies on β-myrcene's antioxidant potential utilize chemical assays of limited pharmacological relevance, cell-based models are emerging to provide more meaningful data.[1] Its antioxidant effects are often linked to the upregulation of endogenous antioxidant enzymes.[15][16]
Quantitative Data: In Vitro Antioxidant Effects
Direct quantitative data from pharmacologically relevant in vitro cell-based antioxidant assays is limited in the provided search results. Most studies highlight in vivo effects or use chemical assays like DPPH.[1][17]
| Cell Type/System | Assay | Concentration | Key Observations | Reference(s) |
| PC12 Neuronal Cells | Lipid Peroxidation Inhibition | Sub-toxic concentrations | Modest inhibition of lipid peroxidation. | [18][19] |
| Chemical Assay | DPPH Assay | Not Specified | Low antioxidant activity reported. | [20] |
| Chemical Assay | ORAC Assay | Not Specified | Activity comparable to some commercial antioxidants. | [20] |
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by ROS in cultured cells.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well, black-walled plate.
-
Compound Loading: Treat cells with β-myrcene and the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
ROS Generation: After incubation, add a free radical generator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader. Measure fluorescence emission (e.g., at 538 nm) with excitation at 485 nm over time.
-
Analysis: Calculate the area under the curve for both control and treated wells. A reduction in fluorescence indicates antioxidant activity.
Neuroprotective and Other Activities
In vitro studies suggest β-myrcene possesses neuroprotective properties, although much of the detailed mechanistic work has been performed in vivo.[18][21] Additionally, it has been shown to interact with specific enzyme systems.
In Vitro Neuroprotective and Enzyme Inhibition Data
| Target/System | Cell Type/Model | Assay | Concentration / IC₅₀ / Kᵢ | Key Observations | Reference(s) |
| Amyloid β-evoked Neurotoxicity | PC12 Neuronal Cells | MTT Assay | Sub-toxic concentrations | Provided neuroprotection against Aβ-mediated toxicity. | [18][19] |
| TRPV1 Channel | HEK293 cells expressing TRPV1 | Calcium Flux Assay | 10 µM | Acted as a positive allosteric modulator and agonist of the TRPV1 channel. | [22] |
| CYP2B1 Monooxygenase | Rat Liver Microsomes | PROD Activity Assay | IC₅₀ = 0.14 µM, Kᵢ = 0.14 µM | Potent and competitive inhibition of CYP2B1. | [2][23] |
| CYP1A1 Monooxygenase | Rat Liver Microsomes | EROD Activity Assay | IC₅₀ > 50 µM | Almost no inhibitory effect. | [2] |
Experimental Protocol: Enzyme Inhibition Assay (CYP2B1)
This protocol determines the inhibitory effect of β-myrcene on the activity of cytochrome P450 2B1 using a fluorescent probe substrate.
-
Microsome Preparation: Use liver microsomes prepared from phenobarbital-treated rats, which have high levels of CYP2B1.
-
Reaction Mixture: In a microplate, combine a buffer solution, the microsomes, and various concentrations of β-myrcene.
-
Substrate Addition: Add the fluorescent substrate pentoxyresorufin (a selective marker for CYP2B1 activity).
-
Initiate Reaction: Start the reaction by adding the cofactor NADPH.
-
Fluorescence Monitoring: Monitor the production of the fluorescent product, resorufin, over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of β-myrcene. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity). A Lineweaver-Burk plot can be used to determine the mechanism of inhibition (e.g., competitive).[2]
Conclusion
The collective in vitro evidence strongly supports the pleiotropic biological activities of β-myrcene. It demonstrates clear anticancer potential through the induction of apoptosis and inhibition of invasion, potent anti-inflammatory effects via the suppression of the NF-κB and MAPK signaling pathways, and promising neuroprotective and specific enzyme-inhibiting properties. These findings underscore the therapeutic potential of β-myrcene and provide a solid mechanistic foundation for further investigation in preclinical and clinical settings. The detailed protocols and pathway analyses presented in this guide offer a valuable resource for researchers dedicated to exploring the full pharmacological profile of this important natural monoterpene.
References
- 1. This compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of CYP2B1 monooxygenase by beta-myrcene and other monoterpenoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.unibo.it [cris.unibo.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Exhibits Antitumor Activity Against Lung Cancer Cells by Inducing Oxidative Stress and Apoptosis Mechanisms [m.x-mol.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory & anti-nociceptive properties of β-myrcene | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 13. m.youtube.com [m.youtube.com]
- 14. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 15. Neuroprotective effects of β-myrcene following global cerebral ischemia/reperfusion-mediated oxidative and neuronal damage in a C57BL/J6 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ameliorating Effects of β-Myrcene, a Monoterpene in Many Plants, on Thioacetamide-Induced Acute Hepatic Encephalopathy in Rats [archrazi.areeo.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Characterizing cannabis-prevalent terpenes for neuroprotection reveal a role for α and β-pinenes in mitigating amyloid β-evoked neurotoxicity and aggregation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of the antioxidant and antiproliferative potential of bioflavors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ameliorative effect of this compound in mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound and terpene regulation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Terpene β-Myrcene: A Comprehensive Technical Guide to its Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-myrcene, a prevalent monoterpene found in a variety of plants including hops, cannabis, and lemongrass, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides an in-depth review of the current understanding of β-myrcene's pharmacological effects, with a focus on its analgesic, anti-inflammatory, sedative, antioxidant, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams to serve as a comprehensive resource for researchers and professionals in drug development.
Analgesic Properties
β-myrcene has demonstrated notable analgesic effects in various preclinical models, suggesting its potential as a therapeutic agent for pain management.[1][2][3] Its mechanisms of action are multifaceted, involving both central and peripheral pathways.
Quantitative Data: Analgesic Effects
| Experimental Model | Species | Myrcene Dose/Concentration | Observed Effect | Reference |
| Acetic Acid-Induced Writhing | Mouse | 10 mg/kg (i.p.) | Antinociception | [1] |
| Hot Plate Test (Thermonociception) | Rat | Not specified | Increased paw withdrawal latency | [4] |
| Adjuvant Monoarthritis | Rat | 1 and 5 mg/kg (s.c.) | Reduced joint pain | [4][5][6][7] |
| Prostaglandin E2-Induced Hyperalgesia | Rat | Not specified | Inhibition of hyperalgesia | [3] |
| Neuropathic Pain Model | Mouse | 1-200 mg/kg (i.p.) | Dose-dependent increase in mechanical nociceptive thresholds | [8] |
Postulated Mechanisms of Action
The analgesic effects of β-myrcene are believed to be mediated through several pathways:
-
Opioid System Involvement : The antinociceptive effect of this compound can be antagonized by naloxone, an opioid antagonist, suggesting the involvement of the endogenous opioid system.[1] It is hypothesized that this compound may stimulate the release of endogenous opioids.[1][4]
-
Adrenergic System Interaction : The analgesic action is also blocked by yohimbine, an α2-adrenergic antagonist, indicating a role for the noradrenergic system.[1]
-
Cannabinoid Receptor Modulation : Studies have shown that the analgesic effects of this compound in a rat arthritis model were blocked by both CB1 and CB2 receptor antagonists, implicating the endocannabinoid system.[4] However, in vitro assays suggest this compound does not directly activate CB1 receptors but may modulate their activity.[8]
-
TRPV1 Channel Interaction : this compound may play a role in treating pain through interaction with Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) channels, which are involved in peripheral nociception.[1][9]
-
Prostaglandin Inhibition : this compound's peripheral analgesic effects are attributed to the inhibition of prostaglandin release.[3]
Experimental Protocol: Acetic Acid-Induced Writhing in Mice
This protocol is a standard method for evaluating peripheral analgesic activity.
-
Animals : Male Swiss mice (20-25 g) are used.
-
Acclimatization : Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping : Mice are randomly divided into control and treatment groups.
-
Drug Administration :
-
The control group receives the vehicle (e.g., saline with a surfactant like Tween 80).
-
The positive control group receives a standard analgesic drug (e.g., indomethacin).
-
The test groups receive varying doses of β-myrcene administered intraperitoneally (i.p.).
-
-
Induction of Writhing : 30 minutes after drug administration, 0.6% acetic acid solution (10 ml/kg) is injected i.p. to induce abdominal constrictions (writhing).
-
Observation : Immediately after the acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes is counted for a period of 20-30 minutes.
-
Data Analysis : The percentage of inhibition of writhing is calculated for each group compared to the control group.
Signaling Pathway: Postulated Analgesic Mechanisms
Caption: Postulated analgesic signaling pathways of β-myrcene.
Anti-inflammatory Effects
β-myrcene exhibits potent anti-inflammatory properties, which have been demonstrated in both in vitro and in vivo models.[1][10] Its mechanism of action involves the modulation of key inflammatory pathways.
Quantitative Data: Anti-inflammatory Effects
| Experimental Model | Species/Cell Line | This compound Dose/Concentration | Observed Effect | Reference |
| Lipopolysaccharide (LPS)-induced pleurisy | Mouse | Not specified | Inhibition of cell migration and nitric oxide production | [1][3] |
| Human Chondrocytes (in vitro osteoarthritis model) | Human | 25–50 μg/mL | Anti-inflammatory and anti-catabolic effects | [1] |
| Dextran Sodium Sulfate (DSS)-induced colitis | Mouse | 50 and 100 mg/kg | Restoration of colon length, decreased disease activity index | [11][12] |
| Adjuvant Monoarthritis | Rat | 1 and 5 mg/kg (s.c.) | Reduced joint inflammation | [4][5][6][7] |
Mechanism of Action
The anti-inflammatory activity of β-myrcene is primarily attributed to its ability to suppress the production of pro-inflammatory mediators and modulate key signaling pathways:
-
Inhibition of Pro-inflammatory Cytokines : this compound has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[13]
-
Suppression of Inflammatory Enzymes : It can reduce the expression of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), leading to decreased production of prostaglandins and leukotrienes.[13]
-
Modulation of NF-κB and MAPK Pathways : β-myrcene has been found to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the phosphorylation of ERK, JNK, and p38.[10][11] This, in turn, prevents the phosphorylation and activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many inflammatory genes.[10][11][12][14]
Experimental Protocol: DSS-Induced Colitis in Mice
This is a widely used model for studying inflammatory bowel disease.
-
Animals : C57BL/6 mice are commonly used.
-
Induction of Colitis : Mice are provided with drinking water containing 2-3% (w/v) Dextran Sodium Sulfate (DSS) for 5-7 days.
-
Treatment : β-myrcene is administered daily via oral gavage at desired concentrations during and sometimes after DSS administration.
-
Monitoring : Disease Activity Index (DAI) is scored daily, which includes body weight loss, stool consistency, and presence of blood in the stool.
-
Endpoint Analysis : At the end of the experiment, mice are euthanized. The colon is excised, its length is measured, and tissue samples are collected for histological analysis (to assess tissue damage and inflammation) and biochemical assays (e.g., myeloperoxidase (MPO) activity as a marker of neutrophil infiltration, and cytokine levels via ELISA or qPCR). Western blotting can be used to analyze the phosphorylation status of MAPK and NF-κB pathway proteins.
Signaling Pathway: Anti-inflammatory Mechanism
Caption: Inhibition of MAPK and NF-κB pathways by β-myrcene.
Sedative and Anxiolytic Effects
This compound is well-known for its sedative and anxiolytic properties, contributing to the relaxing effects of certain plants.[1][15]
Quantitative Data: Sedative Effects
| Experimental Model | Species | This compound Dose/Concentration | Observed Effect | Reference |
| Barbiturate-induced sleep | Mouse | 100 and 200 mg/kg | Increased sleeping time | [16] |
| Locomotor activity | Mouse | Not specified | Significant reduction in locomotor activity | [13] |
| Simulated Driving | Human | 15 mg | Impairment of divided attention and static speed control | [17] |
Mechanism of Action
The sedative effects of β-myrcene are primarily mediated by its action on the central nervous system:
-
GABAergic System Modulation : this compound is thought to modulate the activity of GABA (gamma-aminobutyric acid) receptors in the brain.[13] By enhancing the activity of this major inhibitory neurotransmitter, this compound promotes relaxation and can induce sleep.[13]
Experimental Protocol: Elevated Plus Maze for Anxiolytic Activity
This is a standard behavioral test to assess anxiety-like behavior in rodents.
-
Apparatus : The maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Animals : Rats or mice are used.
-
Procedure :
-
Animals are treated with either vehicle, a standard anxiolytic (e.g., diazepam), or β-myrcene.
-
After a set time, each animal is placed at the center of the maze, facing an open arm.
-
The animal's behavior is recorded for a 5-minute period, noting the number of entries into and the time spent in the open and closed arms.
-
-
Interpretation : An anxiolytic effect is indicated by a significant increase in the proportion of time spent in the open arms and the number of entries into the open arms.
Experimental Workflow: Sedative Effect Evaluation
Caption: Experimental workflow for evaluating sedative effects.
Antioxidant Properties
β-myrcene has demonstrated antioxidant activities, which contribute to its protective effects against oxidative stress-related damage.[1]
Mechanism of Action
This compound's antioxidant effects are associated with its ability to scavenge free radicals and enhance the body's endogenous antioxidant defense systems. It may play a protective role against UVB-induced skin photo-aging by reducing the production of reactive oxygen species (ROS).[1]
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common in vitro method to assess antioxidant capacity.
-
Reagents : 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, β-myrcene solutions at various concentrations, and a standard antioxidant (e.g., ascorbic acid).
-
Procedure :
-
A specific volume of the DPPH solution is added to test tubes containing different concentrations of β-myrcene.
-
The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
-
Measurement : The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated. A decrease in absorbance indicates a higher scavenging activity. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is often determined.
Anticancer Activity
Emerging evidence suggests that β-myrcene possesses anticancer properties against various cancer cell lines.[1][18][19][20][21]
Quantitative Data: Anticancer Effects
| Cell Line | Cancer Type | This compound Concentration | Observed Effect | Reference |
| MCF-7 | Breast Cancer | IC50: 291 μM | Inhibition of cell growth | [1] |
| A549 | Lung Cancer | Dose-dependent | Induction of cell death, increased ROS levels | [18][22] |
| HeLa | Cervical Cancer | Not specified | Arrest of proliferation, decreased motility, DNA damage | [20][23] |
| SCC-9 | Oral Cancer | IC50: 10 μM | Antiproliferative activity | [19] |
Mechanism of Action
The anticancer effects of β-myrcene are linked to several mechanisms:
-
Induction of Apoptosis : this compound can induce programmed cell death (apoptosis) in cancer cells. This is evidenced by increased activity of caspase-3 and reduced mitochondrial membrane potential, suggesting a mitochondria-mediated cell death signaling pathway.[18]
-
Generation of Oxidative Stress : In some cancer cells, this compound induces the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[18][19]
-
Inhibition of Proliferation and Migration : this compound has been shown to inhibit the proliferation and migration of cancer cells.[19][20]
-
DNA Damage : In HeLa cells, this compound was found to cause DNA damage, which can contribute to cell cycle arrest and apoptosis.[20]
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Culture : Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment : The cells are treated with various concentrations of β-myrcene for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.
-
Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells.
Signaling Pathway: Anticancer Mechanism in Lung Cancer Cells
Caption: Proposed anticancer mechanism of β-myrcene in A549 cells.
Conclusion
β-myrcene is a versatile monoterpene with a wide range of pharmacological effects that hold significant therapeutic promise. Its analgesic, anti-inflammatory, sedative, antioxidant, and anticancer properties are supported by a growing body of preclinical evidence. The mechanisms underlying these effects are complex and involve the modulation of multiple signaling pathways, including the opioid and endocannabinoid systems, as well as the NF-κB and MAPK pathways. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate the therapeutic potential of β-myrcene in human health and disease.[1] This guide provides a foundational resource for scientists and researchers to advance the development of this compound-based therapeutics.
References
- 1. This compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enecta.com [enecta.com]
- 3. Anti-inflammatory & anti-nociceptive properties of β-myrcene | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 4. Anti-Inflammatory and Analgesic Properties of the Cannabis Terpene this compound in Rat Adjuvant Monoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory and Analgesic Properties of the Cannabis Terpene this compound in Rat Adjuvant Monoarthritis [ouci.dntb.gov.ua]
- 7. Anti-Inflammatory and Analgesic Properties of the Cannabis Terpene this compound in Rat Adjuvant Monoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidating interplay between this compound and cannabinoid receptor 1 receptors to produce antinociception in mouse models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and terpene regulation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Myrcene Mitigates Colon Inflammation by Inhibiting MAP Kinase and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. maisonsativacbd.fr [maisonsativacbd.fr]
- 14. β-Myrcene Mitigates Colon Inflammation by Inhibiting MAP Kinase and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accurateclinic.com [accurateclinic.com]
- 16. Discover the Effects and Potential of this compound - RQS Blog [royalqueenseeds.com]
- 17. The Effects of β-myrcene on Simulated Driving and Divided Attention: A Double-Blind, Placebo-Controlled, Crossover Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Exhibits Antitumor Activity Against Lung Cancer Cells by Inducing Oxidative Stress and Apoptosis Mechanisms [m.x-mol.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound: A Natural Compound Showing Anticancer Activity in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound: A Natural Compound Showing Anticancer Activity in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of Myrcene in Cannabis sativa
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcene, specifically β-myrcene, is an acyclic monoterpene that is frequently the most abundant terpene found in modern commercial Cannabis sativa cultivars.[1][2] It is a key component of the plant's essential oil, contributing significantly to the characteristic earthy, musky, and mildly sweet aroma of many strains.[3][4] Beyond its organoleptic properties, this compound is investigated for its potential therapeutic effects, including sedative, anti-inflammatory, and analgesic properties, which may act in synergy with cannabinoids—a phenomenon known as the "entourage effect".[5] Understanding the biochemical route to this compound production is critical for metabolic engineering, targeted breeding of high-myrcene cultivars, and ensuring consistency in cannabis-based therapeutic products.
This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Cannabis sativa, presents quantitative data on its production, and details the core experimental protocols used for its study and quantification.
The this compound Biosynthesis Pathway
The synthesis of this compound in Cannabis sativa is a multi-step enzymatic process that occurs within the plastids of glandular trichome cells, the primary sites of cannabinoid and terpene production.[6][7] The pathway can be divided into two major stages: the formation of the universal C10 precursor, geranyl pyrophosphate (GPP), and the subsequent conversion of GPP into this compound.
Formation of Isoprenoid Precursors via the MEP Pathway
Plants utilize two distinct pathways to generate the universal five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[6][8][9] Monoterpene biosynthesis, including that of this compound, is predominantly supplied by the MEP pathway, which is localized in the plastids.[10][11][12]
The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate, derived from primary metabolism.[8][13] A series of seven enzymatic reactions then converts these initial substrates into a mixture of IPP and DMAPP.[6]
Synthesis of Geranyl Pyrophosphate (GPP)
The immediate precursor for all monoterpenes is Geranyl Pyrophosphate (GPP), a C10 molecule.[14][15] GPP is formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP.[14] This reaction is catalyzed by geranyl pyrophosphate synthase (GPPS), a prenyltransferase enzyme.[14][16]
Conversion of GPP to β-Myrcene
The final and defining step in the pathway is the conversion of the linear GPP molecule into β-myrcene. This complex isomerization and cyclization reaction is catalyzed by a specific class of enzymes known as terpene synthases (TPS).[3][17] In Cannabis sativa, this compound production is attributed to the activity of monoterpene synthases (mono-TPS) belonging to the TPS-b subfamily.[5][6][18] Several Cannabis sativa terpene synthase (CsTPS) genes have been functionally characterized to produce this compound as their primary or sole product when supplied with GPP.[6][7] The enzyme, a this compound synthase, facilitates the removal of the pyrophosphate group from GPP, leading to the formation of a transient geranyl carbocation, which is then rearranged and quenched to form the final this compound product.[1]
Quantitative Data on this compound Biosynthesis
Quantitative analysis reveals significant variability in this compound content across different Cannabis sativa strains, reflecting genetic and environmental influences on the expression and activity of biosynthetic enzymes.[19][20]
This compound Concentration in Various Cannabis sativa Strains
This compound is often the dominant terpene, with concentrations that can exceed 60% of the total essential oil profile in some strains.[1] The table below summarizes this compound content from several studies, showcasing the wide range of production levels.
| Strain/Chemovar | This compound Content (% of Total Terpenes) | This compound Content (mg/g) | Reference |
| Strain 17 ('mostly indica') | 80.1 ± 7.3% | Not Reported | [19] |
| Strain 8 ('mostly sativa') | 16.1 ± 3.4% | Not Reported | [19] |
| Blue Dream | 25.50% | Not Reported | [4] |
| Western Frost | 17.01% | Not Reported | [4] |
| Pink Kush | 7.90% | Not Reported | [4] |
| High-Myrcene Strains | >0.5% by weight | >5 mg/g | [2][20] |
| 'Finola' (Hemp) | 20.8 - 49.8% (of monoterpenes) | 0.4 - 2.0 mg/g | [6] |
| High-THC Chemovars (Average) | Not specified | 0.08 - 4.79 mg/g | [21] |
Note: Direct comparison can be challenging due to differences in analytical methods (e.g., % of total terpenes vs. mg/g of flower) and normalization.
Kinetic Properties of Cannabis sativa Terpene Synthases (CsTPS)
The efficiency of this compound production is ultimately governed by the kinetic parameters of the responsible synthase enzymes. Recent studies have begun to characterize these enzymes, providing crucial data for metabolic engineering efforts.
| Enzyme (CsTPS) | Substrate | Major Product(s) | kcat (s⁻¹) | Reference |
| CsTPS3FN | GPP | β-Myrcene | 0.0011 | [12][22] |
| CsTPS5PK | GPP | β-Myrcene, Limonene | 0.0028 | [12][22] |
| CsTPS16PK | GPP | β-Myrcene | 0.0017 | [12][22] |
| CsTPS30PK | GPP | (E)-β-Ocimene, β-Myrcene | 0.0204 | [12][22] |
Note: The turnover rates (kcat) for Cannabis TPS enzymes are noted to be relatively low compared to those from other plant species, which has implications for large-scale biotechnological production.[12]
Experimental Protocols
Accurate analysis of the this compound biosynthesis pathway relies on robust experimental methodologies for both metabolite quantification and enzyme functional characterization.
Protocol for Quantification of this compound by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for the identification and quantification of volatile terpenes like this compound in cannabis plant material.[23]
Objective: To accurately quantify the concentration of β-myrcene in a dried Cannabis sativa flower sample.
Methodology:
-
Sample Preparation and Extraction:
-
Homogenize approximately 0.5 g of dried cannabis flower to a fine powder.
-
Accurately weigh the homogenized material and place it into a 50 mL centrifuge tube.
-
Add a known volume (e.g., 12 mL) of a suitable organic solvent, such as ethyl acetate or isopropanol.[24][25]
-
Spike the solvent with an internal standard (IS) at a known concentration (e.g., 100 µg/mL n-tridecane or 10 µg/mL naphthalene-d8) to correct for variations in extraction efficiency and injection volume.[23][26]
-
Vortex the sample vigorously for 3 minutes, followed by sonication for 5-10 minutes to ensure thorough extraction.[24]
-
Centrifuge the sample to pellet the plant material.
-
Carefully transfer the supernatant to a new vial. If necessary, filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.[26]
-
-
Calibration Standards:
-
Prepare a series of calibration standards by diluting a certified reference material (CRM) of β-myrcene in the same solvent used for extraction.
-
The concentration range should encompass the expected concentration of this compound in the samples (e.g., 0.1 to 50 µg/mL).[24][27]
-
Spike each calibration standard with the same concentration of internal standard as the samples.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the extract and each calibration standard into the GC-MS system.
-
GC Column: Use a non-polar or mid-polar capillary column suitable for terpene analysis, such as a DB-5MS (30m × 0.25mm i.d. × 0.25µm film thickness).[25]
-
Temperature Program: An optimized oven temperature program is crucial for separating this compound from other isomeric monoterpenes. A typical program might be: initial temperature of 50°C, ramp at 5°C/min to 150°C, then ramp at 20°C/min to 250°C.[25]
-
Mass Spectrometer: Operate the MS in either full scan mode for identification (scanning a mass range of m/z 40-400) or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Key ions for this compound are m/z 69, 93, and 136.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatograms by comparing its retention time and mass spectrum to that of the authentic standard.
-
Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the calibration standards.
-
Calculate the concentration of this compound in the sample extract using the regression equation from the calibration curve.
-
Finally, report the this compound content in the original plant material, typically in mg/g or as a weight percentage (% w/w), accounting for the initial sample mass and extraction volume.
-
Protocol for Functional Characterization of a Candidate this compound Synthase
This protocol outlines the necessary steps to confirm that a candidate CsTPS gene encodes a functional this compound synthase.
Objective: To express a candidate CsTPS gene and assay its enzymatic activity with GPP to confirm this compound production.
Methodology:
-
Gene Cloning and Vector Construction:
-
Isolate total RNA from Cannabis sativa glandular trichomes, where CsTPS transcripts are highly expressed.[6][7]
-
Synthesize complementary DNA (cDNA) via reverse transcription.
-
Amplify the full open reading frame of the candidate CsTPS gene using sequence-specific primers.
-
Clone the amplified gene into a suitable protein expression vector (e.g., pET vector for E. coli expression), often with an affinity tag (e.g., His-tag) for purification.
-
-
Heterologous Protein Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture to a mid-log phase (OD600 ≈ 0.6-0.8).
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Incubate for several hours at a lower temperature (e.g., 18°C) to improve protein solubility.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Lyse the bacterial cells using sonication or a French press in a suitable lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the recombinant CsTPS protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Verify the purity and size of the protein using SDS-PAGE.
-
-
In Vitro Enzyme Assay:
-
Set up the enzymatic reaction in a glass vial containing assay buffer (e.g., Tris-HCl with MgCl₂, a required cofactor for TPS enzymes).
-
Add a known amount of the purified CsTPS protein.
-
Initiate the reaction by adding the substrate, geranyl pyrophosphate (GPP).
-
Overlay the aqueous reaction with an immiscible organic solvent layer (e.g., hexane or pentane) to trap the volatile terpene products.[6]
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by vortexing to extract the products into the organic layer.
-
-
Product Identification:
-
Analyze the organic layer directly by GC-MS as described in Protocol 3.1.
-
Identify the product(s) by comparing their mass spectra and retention times to authentic standards of this compound and other potential monoterpenes. Confirmation of a major peak corresponding to this compound validates the function of the enzyme as a this compound synthase.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Guide to this compound, a Dominant Terpene in Hemp and Cannabis Strains [acslab.com]
- 3. birchandfog.biz [birchandfog.biz]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Terpene synthases from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terpene synthases from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of mevinolin on chloroplast terpenoids in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant geranylgeranyl diphosphate synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Integrated platform for structural and functional analysis of terpene synthases of Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Terpene Synthases and Terpene Variation in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Variations in Terpene Profiles of Different Strains of Cannabis sativa L | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 20. This compound Terpene: Strain Profiles, Optimal Dosage & Formulation Tips for Product Developers | Terpene Belt Farms [terpenebeltfarms.com]
- 21. mdpi.com [mdpi.com]
- 22. Integrated platform for structural and functional analysis of terpene synthases of Cannabis sativa [PeerJ] [peerj.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis [frontiersin.org]
- 25. thieme-connect.com [thieme-connect.com]
- 26. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 27. ssi.shimadzu.com [ssi.shimadzu.com]
An In-depth Technical Guide to the Natural Sources and Distribution of Myrcene in Plants
Abstract: Myrcene (β-myrcene) is a volatile acyclic monoterpene ubiquitously found in the plant kingdom and serves as a crucial component in many essential oils. It is a key precursor in the synthesis of other terpenes and is widely utilized in the fragrance, flavor, and pharmaceutical industries. This guide provides a comprehensive overview of the natural sources, distribution within plant tissues, and the biosynthetic pathways of this compound. Furthermore, it details the analytical methodologies for its extraction and quantification, presenting quantitative data and experimental protocols for researchers, scientists, and drug development professionals.
Biosynthesis of this compound in Plants
This compound, like all monoterpenes, is synthesized from the condensation of two five-carbon isomers: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] Plants primarily utilize the methylerythritol-4-phosphate (MEP) pathway, located in the plastids, for the synthesis of these C5 precursors.[2][3]
The key steps are as follows:
-
Precursor Synthesis (MEP Pathway): The MEP pathway begins with pyruvate and glyceraldehyde-3-phosphate, ultimately yielding IPP and DMAPP.[3][4]
-
GPP Formation: Geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 precursor, geranyl diphosphate (GPP).[1][5]
-
This compound Synthesis: this compound synthase (MyrS), a member of the terpene synthase (TPS) family of enzymes, catalyzes the final step. It facilitates the removal of the diphosphate group from GPP, forming a transient geranyl cation.[2] Subsequent deprotonation of this cation yields the final this compound molecule.[2]
This biosynthetic pathway is tightly regulated and its activity can be influenced by developmental stage, environmental conditions, and tissue type.
Natural Sources and Distribution of this compound
This compound is a major constituent of the essential oils of numerous plant species across various families.[1] Its concentration can vary significantly depending on the plant species, cultivar, geographical location, harvest time, and the specific plant part analyzed.[1] High concentrations of this compound are notably found in hops (Humulus lupulus), cannabis (Cannabis sativa), mangoes (Mangifera indica), lemongrass (Cymbopogon species), thyme (Thymus vulgaris), and West Indian bay tree (Pimenta racemosa).[1][6][7][8]
The distribution of this compound within a plant is not uniform. In many species, it is concentrated in specialized secretory tissues, such as the glandular trichomes of Cannabis sativa and the lupulin glands of hops.[9][10] These structures are typically most abundant on the floral and leaf surfaces of the plants.[9][11]
Table 1: Quantitative Distribution of this compound in Various Plant Species
| Plant Species | Common Name | Plant Part | This compound Concentration | Reference(s) |
| Humulus lupulus | Hops | Cones (Dry Weight) | Up to 10 g/kg (1.0%) | [1] |
| Humulus lupulus (e.g., Citra, Mosaic) | Hops | Essential Oil | Up to 70% | [12] |
| Cannabis sativa | Cannabis/Hemp | Flower Essential Oil | 29.4% - 65.8% | [6] |
| Cannabis sativa (High CBD variety) | Cannabis/Hemp | Flower | 0.54 - 0.68 mg/g (0.05% - 0.07%) | [1] |
| Cannabis sativa (Intermediate variety) | Cannabis/Hemp | Flower | 0.87 - 1.32 mg/g (0.09% - 0.13%) | [1] |
| Thymus vulgaris | Wild Thyme | Leaves | Up to 40% (by weight of essential oil) | [6] |
| Mangifera indica | Mango | Fruit Peel | Varies significantly with cultivar | [7][8] |
| Cymbopogon citratus | Lemongrass | Leaves | Significant component of essential oil | [1][7] |
| Pistacia lentiscus | Mastic | Gum Resin | 16.9% of essential oil | [13] |
| Adenandra villosa | Buchu | Leaves | ~50% of essential oil | [6] |
Methodologies for this compound Analysis
The accurate quantification of this compound from plant matrices requires robust protocols for extraction and analysis. Due to this compound's volatile nature, care must be taken to minimize losses during sample preparation and processing.
Experimental Protocols
A. Extraction of this compound from Plant Material (e.g., Hops, Cannabis)
This protocol describes a common method for obtaining essential oils rich in this compound.
-
Protocol: Steam Distillation [14]
-
Sample Preparation: Air-dry or freeze-dry fresh plant material (e.g., 100 g of hop cones or cannabis flowers) to a constant weight to minimize water content. Grind the dried material to a coarse powder to increase surface area.
-
Apparatus Setup: Assemble a Clevenger-type steam distillation apparatus. Place the ground plant material into the distillation flask and add distilled water until the material is fully submerged.
-
Distillation: Heat the flask to boiling. The steam will pass through the plant material, vaporizing the volatile compounds, including this compound.
-
Condensation & Separation: The steam and volatile oil mixture is directed into a condenser. The cooled condensate flows into a graduated collection tube where the less dense essential oil separates and floats on top of the aqueous layer (hydrosol).
-
Collection: Continue the distillation for a prescribed period (e.g., 2-4 hours) until no more oil is collected. Carefully collect the oil layer using a pipette.
-
Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove residual water. Store the final oil in a sealed, dark glass vial at 4°C to prevent degradation.
-
-
Alternative Extraction Methods:
-
Solvent Extraction: Involves macerating the plant material with a non-polar solvent like hexane or ethanol, followed by filtration and solvent evaporation.[14]
-
Supercritical CO₂ Extraction: Uses carbon dioxide under high pressure and temperature as a solvent, offering high selectivity and leaving no residual solvent.[14]
-
B. Quantification of this compound
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC) can also be utilized.[15][16]
-
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the extracted essential oil (e.g., 1 µL of oil in 1 mL of hexane). If necessary, an internal standard (e.g., n-alkane) can be added for precise quantification.
-
GC-MS System:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split mode (e.g., 1:50 split ratio) at an elevated temperature (e.g., 250°C).
-
-
Temperature Program:
-
Initial oven temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 5°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Interface Temperature: 280°C.
-
-
Data Analysis:
-
Identification: Identify the this compound peak by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of this compound shows characteristic fragments (e.g., m/z 93, 69, 41).
-
Quantification: Calculate the concentration of this compound by integrating the peak area and comparing it against a calibration curve prepared from known concentrations of a this compound standard. The result is often expressed as a percentage of the total oil composition or in mg/g of the original plant material.
-
-
-
Protocol: High-Performance Liquid Chromatography (HPLC) [15][17]
-
System: An HPLC system with a UV detector.
-
Column: A reverse-phase column such as a Phenomenex® Synergi™ Fusion-RP (150 mm × 4.6 mm, 4 µm particle size).[15][17]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40, v/v).[15][17]
-
Detection: UV detection at an appropriate wavelength for this compound (e.g., ~225 nm).
-
Quantification: Similar to GC-MS, quantification is achieved by comparing the peak area of the sample to a calibration curve generated from a pure this compound standard.
-
Experimental Workflow Visualization
The general workflow for analyzing this compound in plant samples is a multi-step process from sample collection to final data interpretation.
Conclusion
This compound is a fundamentally important monoterpene with widespread distribution in the plant kingdom, synthesized via the MEP pathway from GPP. Its concentration is particularly high in commercially significant plants like hops and cannabis, where it is localized in specialized glandular structures. The accurate analysis of this compound relies on established protocols for extraction, such as steam distillation, and quantification, primarily through GC-MS. The detailed methodologies and data presented in this guide serve as a valuable resource for professionals in phytochemical research and drug development, facilitating further exploration of this compound's properties and applications.
References
- 1. This compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasticity engineering of plant monoterpene synthases and application for microbial production of monoterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terpene - Wikipedia [en.wikipedia.org]
- 4. WO2017075538A1 - Compositions and methods for production of this compound - Google Patents [patents.google.com]
- 5. Menthol - Wikipedia [en.wikipedia.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. true-blue.co [true-blue.co]
- 8. finestlabs.com [finestlabs.com]
- 9. Terpene synthases from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Secondary Terpenes in Cannabis sativa L.: Synthesis and Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. workingtitlebrew.co [workingtitlebrew.co]
- 13. mdpi.com [mdpi.com]
- 14. Do Hop and Cannabis Terpenes Extract in the Same Way? - Brülosophy [brulosophy.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Analytical Method for Quantifying Monoterpenoids (p-Cymene and this compound) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Anxiolytic properties of myrcene in animal models
An In-depth Technical Guide to the Anxiolytic Properties of Myrcene in Animal Models
Introduction
This compound (specifically β-myrcene) is a naturally occurring monoterpene found in the essential oils of numerous plant species, including hops, cannabis, lemongrass, and verbena.[1][2] It is widely used as a flavoring and aroma agent in the food, beverage, and cosmetic industries.[1] Beyond its commercial applications, this compound has garnered significant scientific interest for its potential therapeutic properties, which include analgesic, sedative, anti-inflammatory, antioxidant, and anxiolytic effects.[3][4] This technical guide provides a comprehensive overview of the anxiolytic properties of this compound as investigated in animal models, focusing on quantitative data, detailed experimental protocols, and the underlying neurobiological mechanisms. The information is intended for researchers, scientists, and professionals in the field of drug development.
Animal Models for Assessing Anxiolytic Activity
The evaluation of potential anxiolytic compounds relies on standardized behavioral tests in animals that are designed to model anxiety-like states. The most common assays used in this compound research include the Elevated Plus Maze (EPM), and the Light-Dark Box test.
-
Elevated Plus Maze (EPM): This test is a widely used and validated model for assessing anxiety-like behavior in rodents.[5][6] The apparatus consists of a plus-shaped maze elevated above the ground, with two open arms and two arms enclosed by walls.[5] The test is based on the conflict between the rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces.[7] A reduction in anxiety is inferred when the animal spends more time in and enters the open arms more frequently.[5][7]
-
Light-Dark Box Test: This model also capitalizes on the conflict between exploration and aversion.[8] The apparatus is a box divided into a large, brightly illuminated compartment and a smaller, dark compartment.[9][10] Rodents naturally prefer darker areas; however, their exploratory drive encourages them to venture into the lit area.[9] Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.[9][10]
Quantitative Data on the Anxiolytic Effects of this compound
The existing literature presents some conflicting findings regarding the anxiolytic efficacy of β-myrcene in animal models. While some studies report anxiolytic-like effects, others have failed to demonstrate such activity. A summary of key quantitative findings is presented below.
| Study (Reference) | Animal Model | Species | This compound Dose & Route | Key Findings | Anxiolytic Effect |
| da-Silva et al.[1][11] | Elevated Plus Maze | Rats & Mice | 1 g/kg (oral) | No significant effect on exploratory or emotional behavior. | Not Observed |
| Undisclosed Study[12][13][14] | Elevated Plus Maze | Mice | Vaporized (5% terpene mixture) | Anxiolytic effects observed in female mice after repeated 30-min exposure and in male mice after a single short exposure. | Observed (Sex- and exposure-dependent) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key behavioral assays used to evaluate the anxiolytic properties of this compound.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze, typically made of a non-reflective material, elevated 50-80 cm above the floor.[5][15] For rats, the arms are approximately 50 cm long and 10 cm wide.[7] For mice, the dimensions are smaller, around 35 cm long and 5 cm wide.[7] Two opposite arms are enclosed by high walls (20-30 cm), while the other two are open, sometimes with a small ledge to prevent falls.[5][7]
-
Procedure:
-
Animals are habituated to the testing room for at least 30-45 minutes before the trial.[15][16]
-
If applicable, this compound or a vehicle control is administered at a predetermined time before the test.
-
Each animal is placed individually in the center of the maze, facing an open arm.[5][16]
-
The animal is allowed to explore the maze for a 5-minute session.[5][16]
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.[6][7]
-
The maze is cleaned thoroughly between trials to eliminate olfactory cues.[7]
-
-
Parameters Measured:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess general locomotor activity)
-
Light-Dark Box Test Protocol
-
Apparatus: A rectangular box divided into two compartments.[9] The light compartment is typically two-thirds of the total area, brightly lit (e.g., >300 lux), and open-topped.[8][9] The dark compartment is one-third of the area, covered, and dark.[8][9] An opening connects the two compartments.[9]
-
Procedure:
-
Animals are habituated to the testing room prior to the experiment.
-
This compound or a vehicle is administered as required by the study design.
-
The animal is placed in the center of the light compartment and allowed to explore freely for a set duration, typically 5-10 minutes.[9]
-
An automated system or video recording is used to track the animal's movement.[9]
-
The apparatus is cleaned between animals.
-
-
Parameters Measured:
-
Time spent in the light compartment (s)
-
Time spent in the dark compartment (s)
-
Latency to first enter the dark compartment (s)
-
Number of transitions between compartments[9]
-
Total locomotor activity
-
Visualization of Experimental Workflows
Elevated Plus Maze Experimental Workflow
Caption: Workflow for the Elevated Plus Maze test.
Light-Dark Box Experimental Workflow
Caption: Workflow for the Light-Dark Box test.
Proposed Mechanism of Action: GABAergic System Modulation
The primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), plays a crucial role in regulating anxiety.[17] The anxiolytic effects of many compounds, including benzodiazepines, are mediated through the enhancement of GABAergic neurotransmission, primarily at the GABA-A receptor.[18][19] Research suggests that this compound's anxiolytic and sedative properties may also involve the GABAergic system.[3][20] It is hypothesized that this compound may act as a positive allosteric modulator of GABA-A receptors, thereby enhancing the inhibitory effects of GABA. This leads to a reduction in neuronal excitability in brain regions associated with anxiety, such as the amygdala.[17][18]
Proposed this compound Signaling Pathway
Caption: Proposed GABAergic pathway for this compound.
Discussion and Future Directions
The evidence for the anxiolytic properties of this compound in animal models is currently mixed. While some studies, particularly those using vaporized administration, have shown anxiolytic-like effects that are dependent on sex and exposure duration, other studies using high oral doses have not observed these effects.[1][11][12] This discrepancy could be due to differences in administration route, dosage, animal species, or specific experimental protocols. The sedative properties of this compound are more consistently reported, which may contribute to its perceived anxiolytic effects in some contexts.[3][20]
The proposed mechanism of action centers on the modulation of the GABAergic system, a common pathway for anxiolytic drugs.[3][18][20] However, further research is needed to definitively characterize this compound's interaction with GABA-A receptors and to explore other potential neurochemical pathways, such as the serotonergic or endocannabinoid systems.[21]
For drug development professionals, this compound presents an interesting natural compound with potential therapeutic applications. However, the lack of robust and consistent data in animal models, coupled with a near absence of human studies, highlights the need for further investigation.[1][2] Future research should focus on:
-
Dose-response studies using various administration routes.
-
Direct investigation of this compound's effects on GABA-A receptor subtypes.
-
Exploration of potential synergistic effects with other phytochemicals (the "entourage effect").[14]
-
Well-controlled clinical trials to assess the efficacy and safety of this compound in human populations.
References
- 1. Frontiers | this compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Neurobehavioral study of the effect of beta-myrcene on rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sex Differences in the Anxiolytic Properties of Common Cannabis Terpenes, Linalool and β-Myrcene, in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sex Differences in the Anxiolytic Properties of Common Cannabis Terpenes, Linalool and β-Myrcene, in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sex Differences in the Anxiolytic Properties of Common Cannabis Terpenes, Linalool and β-Myrcene, in Mice [ouci.dntb.gov.ua]
- 15. mmpc.org [mmpc.org]
- 16. Elevated plus maze protocol [protocols.io]
- 17. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GABAergic implications in anxiety and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The GABA system in anxiety and depression and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cannabis and the Anxiety of Fragmentation—A Systems Approach for Finding an Anxiolytic Cannabis Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Anti-inflammatory and Analgesic Properties of β-Myrcene
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Myrcene, a naturally occurring monoterpene and a primary component of the essential oils of numerous plant species, has garnered significant scientific interest for its therapeutic potential. Extensive preclinical research has demonstrated its potent anti-inflammatory and analgesic properties. This technical guide provides an in-depth review of the current understanding of β-myrcene's mechanisms of action, summarizing key quantitative data from various experimental models and detailing the associated experimental protocols. The guide also includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction to β-Myrcene
Myrcene (7-methyl-3-methylene-1,6-octadiene) is an acyclic monoterpene found in high concentrations in plants such as hops, cannabis, lemongrass, and verbena.[1] It is a widely used flavoring and aroma agent in the food, beverage, and cosmetic industries.[1] Beyond its commercial applications, β-myrcene has been the subject of numerous studies investigating its pharmacological activities, including sedative, antioxidant, and, most notably, anti-inflammatory and analgesic effects.[2][3] This document synthesizes the key findings related to these latter properties, focusing on the underlying molecular mechanisms.
Anti-inflammatory Properties of β-Myrcene
β-Myrcene exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators.[4] In vitro and in vivo studies have shown its efficacy in various models of inflammation.
Mechanisms of Anti-inflammatory Action
This compound's anti-inflammatory activity is attributed to its ability to suppress the production of crucial inflammatory molecules and modulate intracellular signaling cascades.
-
Inhibition of Pro-inflammatory Mediators: this compound has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation.[2][5] It also downregulates the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-4 (IL-4), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[4][5]
-
Modulation of Inflammatory Enzymes: The compound can influence the activity of inflammatory enzymes. It has been demonstrated to reduce the expression of inducible nitric oxide synthase (iNOS) and Cyclooxygenase-2 (COX-2), which are responsible for the synthesis of NO and prostaglandins, respectively.[4][6]
-
Signaling Pathway Regulation: this compound's effects are mediated through the inhibition of critical inflammatory signaling pathways. It has been shown to suppress the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK1/2, JNK, and p38) and the Nuclear Factor-kappa B (NF-κB) pathway.[2][7][8] By inhibiting these pathways, this compound effectively reduces the transcription of numerous genes involved in the inflammatory response.
Quantitative Data on Anti-inflammatory Effects
The following table summarizes quantitative data from key studies investigating the anti-inflammatory properties of this compound.
| Model/Assay | Organism/Cell Line | This compound Dose/Concentration | Key Findings | Reference |
| Dextran Sodium Sulfate (DSS)-induced colitis | Mice | 50 and 100 mg/kg | Significantly inhibited the increase in Disease Activity Index (DAI) scores and myeloperoxidase (MPO) activity. Restored colon length and suppressed protein and mRNA levels of IL-6, IL-1β, and TNF-α. | [7][9] |
| IL-1β-induced inflammation | Human Chondrocytes | 25–50 µg/mL | Decreased IL-1β-induced NF-κB and JNK activation. Reduced expression of iNOS and catabolic genes (MMP-1, MMP-13) while increasing anticatabolic genes (TIMP-1, TIMP-3). | [1][2] |
| IL-1β-induced NO production | Human Chondrocytes | 50 µg/mL (IC50: 37.3 µg/mL) | Significantly diminished IL-1β-induced iNOS mRNA (by 78%) and protein levels (by 69%). | [10] |
| Lipopolysaccharide (LPS)-induced pleurisy | Mice | Not specified | Inhibited inflammatory response, including cell migration and production of nitric oxide. Also inhibited IFN-γ and IL-4. | [2][5] |
| Adjuvant monoarthritis | Male Wistar Rats | 1 and 5 mg/kg (s.c.) | Reduced leukocyte rolling in the joint microvasculature. | [6] |
Signaling Pathway Diagram
The following diagram illustrates the key anti-inflammatory signaling pathways modulated by β-myrcene.
Analgesic Properties of β-Myrcene
β-Myrcene has demonstrated significant pain-relieving effects in various preclinical models of pain. Its analgesic actions are complex, involving both central and peripheral nervous system mechanisms.
Mechanisms of Analgesic Action
This compound's antinociceptive effects are mediated through interactions with several receptor systems.
-
Peripheral Analgesia: this compound's peripheral analgesic effects are partly due to the inhibition of prostaglandin E2 (PGE₂) release, which reduces the sensitization of peripheral nociceptors.[5] This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Central Analgesia and Opioid System: Studies have shown that this compound's analgesic effect can be blocked by naloxone, an opioid receptor antagonist, suggesting an interaction with the endogenous opioid system.[2] This implies that this compound may stimulate the release of endogenous opioids.[2]
-
Adrenergic System: The antinociceptive action of this compound is also antagonized by yohimbine, an α2-adrenergic receptor antagonist, indicating the involvement of the noradrenergic system.[2]
-
Cannabinoid System: Recent research indicates that this compound's analgesic effects in chronic inflammatory pain are mediated via cannabinoid receptors.[6] In a rat model of arthritis, the antinociceptive effects of locally administered this compound were blocked by both CB1 and CB2 receptor antagonists.[6][11]
-
TRPV1 Channel Interaction: this compound may also play a role in treating pain through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in peripheral nociception.[1][12]
Quantitative Data on Analgesic Effects
The following table summarizes quantitative data from key studies investigating the analgesic properties of this compound.
| Model/Assay | Organism | This compound Dose/Route | Key Findings | Reference |
| Acetic Acid Writhing Test | Mice | 10 & 20 mg/kg (i.p.) | Significantly inhibited pain perception (peripheral analgesia). | [5] |
| Hot Plate Test | Mice | 10 & 20 mg/kg (i.p.) | Significantly inhibited pain perception (central analgesia). | [5] |
| Rat Paw Test (PGE₂-induced hyperalgesia) | Rats | Not specified (Oral) | Inhibited hyperalgesia induced by PGE₂. | [5] |
| Adjuvant Monoarthritis (von Frey hair algesiometry) | Male Wistar Rats | 1 and 5 mg/kg (s.c.) | Dose-dependently reduced secondary allodynia. The 1 mg/kg dose improved nociception by 211.0 ± 17.93% and the 5 mg/kg dose by 269.3 ± 63.27% at 120 min. | [6][13] |
| Neuropathic Pain Model | Male and Female Mice | 1-200 mg/kg (i.p.) | Dose-dependently increased mechanical nociceptive thresholds. Potency was greater in females. The effect was inhibited by a CB1 antagonist. | [14] |
Analgesic Mechanisms Diagram
The following diagram illustrates the proposed analgesic mechanisms of β-myrcene.
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key studies to evaluate the properties of this compound.
Rat Adjuvant Monoarthritis Model
-
Objective: To assess the anti-inflammatory and analgesic effects of this compound in a model of chronic arthritis.[6][13]
-
Animal Model: Male Wistar rats.
-
Induction of Arthritis: Chronic arthritis is induced by an intra-articular injection of Freund's Complete Adjuvant (FCA) into the right knee joint.
-
Drug Administration: this compound (e.g., 1 and 5 mg/kg) is administered locally via subcutaneous (s.c.) injection around the arthritic knee.
-
Pain Assessment (Analgesia): Joint pain is assessed using von Frey hair algesiometry. This test measures the withdrawal threshold of the paw to a mechanical stimulus. An increase in the withdrawal threshold indicates an analgesic effect.
-
Inflammation Assessment:
-
Intravital Microscopy: This technique is used to visualize and quantify leukocyte trafficking (e.g., rolling and adhesion) within the microvasculature of the synovial membrane, providing a direct measure of the inflammatory response.
-
Laser Speckle Contrast Analysis: Measures blood flow in the joint, as inflammation is often associated with hyperemia.
-
-
Cytokine Analysis: Blood samples are collected, and serum levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) are quantified using methods like ELISA or multiplex bead arrays (e.g., Bio-Plex).[6]
-
Receptor Antagonist Studies: To determine the involvement of specific receptors, animals are pre-treated with antagonists such as AM281 (CB1 antagonist) or AM630 (CB2 antagonist) before this compound administration.[6]
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
-
Objective: To evaluate the anti-inflammatory effect of this compound on colon inflammation.[8][9]
-
Animal Model: Mice.
-
Induction of Colitis: Mice are given DSS (e.g., 2%) in their drinking water for a specified period to induce acute colitis.
-
Drug Administration: β-myrcene (e.g., 50 and 100 mg/kg) is administered orally.
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: Inflammation typically leads to a shortening of the colon; thus, colon length is measured post-mortem.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils. Its activity in colon tissue is measured as a marker of neutrophil infiltration.
-
-
Molecular Analysis:
-
Cytokine Measurement: Protein and mRNA levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in colon tissue are quantified by ELISA and qRT-PCR, respectively.
-
Western Blot: Used to assess the phosphorylation status of proteins in the MAPK and NF-κB signaling pathways to determine if this compound inhibits their activation.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating this compound in an animal model of inflammation.
Conclusion
The body of preclinical evidence strongly supports the anti-inflammatory and analgesic properties of β-myrcene. Its multifaceted mechanism of action, involving the inhibition of key inflammatory mediators and the modulation of multiple signaling pathways including the opioid and cannabinoid systems, makes it a compelling candidate for further investigation. The data summarized in this guide highlight its potential for development as a therapeutic agent for inflammatory and pain-related conditions. However, it is crucial to note that the majority of the research has been conducted in animal models.[15] Rigorous, well-controlled clinical trials in humans are necessary to validate these promising preclinical findings and to establish the safety and efficacy of this compound for therapeutic use.[3]
References
- 1. Frontiers | this compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? [frontiersin.org]
- 2. This compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. maisonsativacbd.fr [maisonsativacbd.fr]
- 5. Anti-inflammatory & anti-nociceptive properties of β-myrcene | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 6. Anti-Inflammatory and Analgesic Properties of the Cannabis Terpene this compound in Rat Adjuvant Monoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. β-Myrcene Mitigates Colon Inflammation by Inhibiting MAP Kinase and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory and Analgesic Properties of the Cannabis Terpene this compound in Rat Adjuvant Monoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and terpene regulation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Elucidating interplay between this compound and cannabinoid receptor 1 receptors to produce antinociception in mouse models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Myrcene as a Standard for Terpene Analysis
Introduction
Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and are responsible for their characteristic aromas and flavors.[1] In the context of cannabis, terpenes are gaining significant attention for their potential therapeutic effects and their contribution to the "entourage effect," where they may modulate the effects of cannabinoids. Accurate quantification of terpenes is therefore critical for researchers, cultivators, and drug development professionals to ensure product consistency, quality, and desired therapeutic outcomes. Myrcene, an acyclic monoterpene, is often the most abundant terpene found in cannabis varieties, making it an essential component and a reliable standard in analytical testing workflows. This document provides detailed protocols and data for using this compound as an analytical standard in the quantitative analysis of terpenes, primarily using Gas Chromatography (GC).
This compound: Properties of an Analytical Standard
This compound (β-Myrcene) is a volatile monoterpene with a characteristic earthy and musky scent.[2] Its physical and chemical properties make it suitable for use as a standard in chromatographic techniques. An analytical standard grade of this compound should be used for quantitative analysis to ensure accuracy and reliability.[3]
Table 1: Physicochemical Properties of this compound Analytical Standard
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₆[4] |
| Molecular Weight | 136.23 g/mol [4] |
| CAS Number | 123-35-3 |
| Appearance | Colorless to pale straw-colored oily liquid[4] |
| Boiling Point | 167 °C[5] |
| Density | 0.791 g/mL at 25 °C[5] |
| Purity (Assay) | ≥90.0% (by GC)[3] |
| Storage Temperature | −20°C |
| Solubility | Insoluble in water[4] |
Experimental Protocols
Protocol 1: Preparation of Stock and Calibration Standards
Accurate preparation of standards is fundamental for reliable quantification. This protocol details the preparation of a this compound stock solution and subsequent serial dilutions to create calibration standards. Ethyl acetate is a commonly used solvent for this purpose.[6][7]
Materials:
-
This compound analytical standard (≥90.0% purity)[3]
-
Ethyl Acetate (HPLC or GC grade)
-
n-Tridecane (Internal Standard, optional but recommended)[6][7]
-
Volumetric flasks (Class A)
-
Micropipettes and tips
-
Analytical balance
Procedure:
-
Internal Standard (IS) Preparation (Optional):
-
Primary Stock Standard Solution (e.g., 1.0 mg/mL):
-
Serial Dilutions for Calibration Curve:
-
From the primary stock solution, perform serial dilutions to prepare a series of working standards. A typical calibration range is 1–100 µg/mL.[6][9]
-
For a six-point calibration curve (1, 5, 10, 25, 50, 100 µg/mL), dilute the stock solution accordingly using ethyl acetate (or the IS solution).[6]
-
Ensure each calibration standard contains a constant concentration of the internal standard (e.g., 100 µg/mL of n-tridecane) if one is being used.[6][8]
-
-
Storage:
-
Store all standard solutions at −20°C in amber vials to prevent degradation from light and heat.
-
Caption: Workflow for preparing this compound calibration standards.
Protocol 2: Terpene Quantification by GC-FID
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for terpene analysis.[1][10] The following is a general protocol for the quantification of terpenes in a plant matrix (e.g., cannabis flower) using this compound as a calibration standard.
1. Sample Preparation:
-
Drying and Grinding: Dry plant material (e.g., 1.0 g) at 50°C for 24 hours and grind to a fine powder.[6]
-
Extraction: Place the powdered sample into a 15-mL centrifuge tube. Add 10 mL of the extraction solution (ethyl acetate containing the internal standard, e.g., 100 µg/mL n-tridecane).[6]
-
Sonication: Sonicate the mixture for 15 minutes to ensure efficient extraction of terpenes.[6]
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 5 minutes.[6]
-
Collection: Carefully collect the clear supernatant for GC-FID analysis. Filtration is typically not required if the supernatant is clear.[6]
2. GC-FID Analysis:
-
Injection: Inject an aliquot (e.g., 2 µL) of the sample extract and each calibration standard into the GC-FID system.[6]
-
Instrument Conditions: Use optimized GC-FID conditions to achieve good separation of terpenes. Example parameters are provided in Table 2.
Table 2: Example GC-FID Method Parameters for Terpene Analysis
| Parameter | Setting |
|---|---|
| GC System | Agilent 7890B or equivalent[6] |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent[6] |
| Carrier Gas | Helium at 1.2 mL/min[6] |
| Inlet Temperature | 250°C[6] |
| Injection Mode | Split (15:1 ratio)[6] |
| Oven Program | 70°C for 2 min, ramp 3°C/min to 85°C, ramp 2°C/min to 165°C (hold 1 min), ramp 30°C/min to 250°C (hold 20 min)[6] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300°C[6] |
| Gas Flows (FID) | Hydrogen: 40 mL/min, Air: 500 mL/min, Makeup (He): 27 mL/min[6] |
3. Data Analysis:
-
Identification: Identify this compound and other terpenes in the sample chromatogram by comparing their retention times with those of the authenticated standards.
-
Calibration Curve: Generate a calibration curve for this compound by plotting the peak area ratio (this compound peak area / IS peak area) against the concentration of the prepared standards.
-
Quantification: Use the linear regression equation (y = mx + c) from the calibration curve to calculate the concentration of this compound in the prepared sample. The concentration in the original plant material is then calculated back, typically expressed as mg/g.[6]
Caption: General experimental workflow for terpene quantification.
Method Validation and Performance Data
A validated analytical method is crucial for obtaining accurate and reproducible results. The performance of a GC-FID or GC-MS method for terpene analysis using standards like this compound is assessed by its linearity, sensitivity (LOD/LOQ), accuracy, and precision.[6][7]
Table 3: Example Method Validation Data for Terpene Analysis by GC
| Parameter | This compound | General Terpenes |
|---|---|---|
| Linearity (r²) | >0.99 | >0.99[6][7] |
| Calibration Range | 0.75 - 100 µg/mL | 1 - 100 µg/mL[6][8] |
| Limit of Detection (LOD) | 0.25 µg/mL | 0.3 µg/mL[6][8] |
| Limit of Quantification (LOQ) | 0.75 µg/mL | 1.0 µg/mL[6][8] |
| Accuracy (% Recovery) | 96.0% | 89% - 111%[6][8] |
| Precision (%RSD) | <10% | <10%[6][7] |
Data synthesized from published methods for cannabis terpene analysis.[6][7][8]
This compound serves as an effective and essential analytical standard for the quantitative analysis of terpenes in various matrices, including cannabis, food, and fragrances. Its prevalence in many natural products makes it a key analyte for profiling. By following validated protocols for standard preparation, sample extraction, and GC analysis, researchers and drug development professionals can achieve reliable and accurate quantification of this compound and other related terpenes, ensuring product quality, safety, and efficacy. The methods described provide a robust framework for incorporating this compound into routine terpene analysis.
References
- 1. Terpene Testing & Profiling Using GC | Terpene Testing Equipment [scioninstruments.com]
- 2. harrenslab.com [harrenslab.com]
- 3. This compound, Analytical Standard, ≥90.0% (GC), MilliporeSigma™ Supelco™ | Fisher Scientific [fishersci.ca]
- 4. This compound | C10H16 | CID 31253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cannabissciencetech.com [cannabissciencetech.com]
Application Notes & Protocols: In Vivo Experimental Design for Myrcene's Therapeutic Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction: Myrcene (specifically β-myrcene) is a prevalent monoterpene found in numerous plants, including hops, cannabis, and lemongrass.[1][2] It is a significant contributor to the aroma and flavor profiles of these plants and is widely used as a food additive.[1] Preclinical research, primarily in animal models, has highlighted its potential therapeutic benefits, including analgesic, anti-inflammatory, anxiolytic, and sedative properties.[1][2] this compound may also enhance the transport of cannabinoids across the blood-brain barrier, suggesting a role in synergistic effects, often termed the "entourage effect".[1][3] These promising findings necessitate standardized and detailed in vivo experimental designs to rigorously evaluate its efficacy and mechanisms of action for potential drug development.
This document provides comprehensive application notes and protocols for designing and conducting in vivo experiments to test the primary therapeutic effects of this compound in rodent models.
General Considerations: Pharmacokinetics and Dosing
Before initiating any in vivo study, understanding the pharmacokinetic profile and establishing an appropriate dosing regimen is critical.
Pharmacokinetics: Studies in rats have shown that after oral administration of 1.0 g/kg bw β-myrcene, peak blood levels of 14.1 ± 3.0 μg/mL were detected at 60 minutes.[4] The elimination half-life is approximately 285 minutes, with excretion primarily through urine.[4] this compound distributes to various tissues, including adipose tissue, liver, brain, and kidneys.[4]
Dosing: The dosage of this compound can vary significantly depending on the intended effect being studied. Doses in rodent models have ranged from 10 mg/kg to as high as 1 g/kg.[4][5][6] It is recommended to perform a dose-response study to determine the optimal concentration for the desired biological effect.
Table 1: Summary of this compound Doses Used in Rodent In Vivo Studies
| Effect Studied | Species | Dose Range (mg/kg) | Route of Administration | Key Findings | Reference |
| Analgesia | Mouse | 10 - 200 | Intraperitoneal (i.p.) | Dose-dependent increase in mechanical nociceptive thresholds. | [5] |
| Analgesia | Mouse | 10 | Intraperitoneal (i.p.) | Antinociceptive effect antagonized by naloxone, suggesting opioid system involvement. | [4] |
| Sedative/Motor Relaxant | Mouse | 100 - 200 | Not specified | Induced motor relaxant effects and increased barbiturate-induced sleeping time. | [7] |
| Sedative/Hypnotic | Mouse | 50 - 200 | Not specified | Prolonged sleep duration and decreased sleep latency. | [8] |
| Neuroprotection (Alzheimer's Model) | Mouse | 100 - 200 | Intraperitoneal (i.p.) | Reversed neurobehavioral and neuropathological effects. | [9] |
| Hepatic Encephalopathy | Rat | 10 - 50 | Oral | Dose-dependently reduced cerebral edema and oxidative stress. | [10] |
| Neurobehavioral | Rat/Mouse | 1000 | Oral (p.o.) | No demonstrable effect on exploratory behavior, anxiety, or seizures at this dose. | [6] |
Experimental Workflow
A standardized workflow is essential for reproducibility. The following diagram outlines a general experimental plan for assessing the in vivo effects of this compound.
References
- 1. This compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? | Semantic Scholar [semanticscholar.org]
- 3. Anti-inflammatory & anti-nociceptive properties of β-myrcene | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 4. Frontiers | this compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? [frontiersin.org]
- 5. Elucidating interplay between this compound and cannabinoid receptor 1 receptors to produce antinociception in mouse models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurobehavioral study of the effect of beta-myrcene on rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discover the Effects and Potential of this compound - RQS Blog [royalqueenseeds.com]
- 8. mdpi.com [mdpi.com]
- 9. Ameliorative effect of this compound in mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ameliorating Effects of β-Myrcene, a Monoterpene in Many Plants, on Thioacetamide-Induced Acute Hepatic Encephalopathy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Myrcene Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcene, a naturally occurring monoterpene found in various plants such as hops, cannabis, and lemongrass, has garnered significant interest for its diverse biological activities, including potential anticancer properties.[1][2] Preclinical studies have demonstrated that this compound exhibits cytotoxic effects against a range of cancer cell lines, including breast, colon, lung, and cervical cancer.[1][2][3] The primary mechanisms underlying its cytotoxicity involve the induction of apoptosis, oxidative stress, and DNA damage.[4][5][6] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in cell culture using standard assays.
Data Presentation
The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of cell growth or viability. These values can vary depending on the cell line and the assay conditions.
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Carcinoma | 291 µM | [1] |
| HT-29 | Colon Adenocarcinoma | Not explicitly stated, but cytotoxic effects observed | [1][2] |
| P388 | Leukemia | Not explicitly stated, but cytotoxic effects observed | [1][2] |
| A549 | Lung Adenocarcinoma | IC50 as low as 0.5 µg/mL (approximately 3.67 µM) | [4][7] |
| SCC-9 | Oral Squamous Carcinoma | 10 µM | [4] |
| HeLa | Cervical Carcinoma | Cytotoxic effects observed at nanomolar concentrations | [2][3][7] |
| HepG2 | Hepatocellular Carcinoma | 74 - 98 µM | [2] |
| B16-F10 | Mouse Melanoma | 74 - 98 µM | [2] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
This compound (ensure high purity)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Target cancer cell lines and appropriate culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization:
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
Materials:
-
This compound
-
Target cancer cell lines and appropriate culture medium
-
96-well plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is crucial to include the following controls on each plate:[8][10]
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Background control: Culture medium without cells.
-
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.[11] Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.[12]
-
LDH Reaction:
-
Absorbance Measurement: Add 50 µL of the stop solution (if provided in the kit) to each well. Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[13]
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Apoptosis Detection using Annexin V/PI Staining
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
Materials:
-
This compound
-
Target cancer cell lines and appropriate culture medium
-
6-well plates or T25 flasks
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 400-600 x g for 5 minutes.[1]
-
Wash the cells twice with cold PBS.
-
-
Annexin V/PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. This compound: A Natural Compound Showing Anticancer Activity in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. scispace.com [scispace.com]
- 6. This compound Exhibits Antitumor Activity Against Lung Cancer Cells by Inducing Oxidative Stress and Apoptosis Mechanisms [m.x-mol.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. kumc.edu [kumc.edu]
Microbial Synthesis of β-Myrcene: A Guide for Researchers and Drug Development Professionals
Application Note & Protocol
Introduction
β-Myrcene, an acyclic monoterpene, is a valuable platform chemical and a key intermediate in the synthesis of various fragrances, flavors, and pharmaceuticals. Traditionally sourced from the pyrolysis of β-pinene, microbial synthesis offers a sustainable and environmentally friendly alternative for its large-scale production. This document provides a comprehensive overview of the methods for microbial β-myrcene production, focusing on the metabolic engineering of Escherichia coli and Saccharomyces cerevisiae. Detailed protocols for key experiments are provided to guide researchers in this field.
Data Presentation: β-Myrcene Production in Microbial Hosts
The following table summarizes the quantitative data on β-myrcene production achieved through various metabolic engineering strategies in E. coli and S. cerevisiae.
| Microbial Host | Engineering Strategy | Titer (mg/L) | Culture Condition | Reference |
| Escherichia coli | Heterologous mevalonate pathway, overexpression of GPPS and MS (Quercus ilex) | 1.67 ± 0.029 | Shake flask | [1] |
| Escherichia coli | Optimization of GPPS expression, two-phase extraction | 58.19 ± 12.13 | Shake flask with dodecane overlay | [1][2] |
| Saccharomyces cerevisiae | Weakened Erg20 expression, co-expression of mutant Erg20* and AmMS | 0.26 | Shake flask | [3] |
| Saccharomyces cerevisiae | Promoter replacement, fusion of mutant Erg20* with MS, two-phase fermentation | 2.45 | Shake flask with dodecane overlay | [3] |
| Saccharomyces cerevisiae | Fed-batch fermentation of the engineered strain | 8.12 | 5-L fermenter | [3][4] |
| Saccharomyces cerevisiae | MS source screening, subcellular localization, enzyme fusion, precursor enhancement | 63.59 | Shake flask | [5][6] |
| Saccharomyces cerevisiae | Addition of antioxidants (GSH and BHT) | 66.82 | Shake flask | [5][6] |
| Saccharomyces cerevisiae | Fed-batch fermentation with a carbon restriction strategy | 142.64 | 5-L fermenter | [5][6] |
Metabolic Pathways and Engineering Strategies
The microbial synthesis of β-myrcene relies on the heterologous expression of a myrcene synthase (MS) which converts the precursor geranyl pyrophosphate (GPP) into β-myrcene. GPP is an intermediate of the isoprenoid biosynthesis pathway, which can be either the native methylerythritol phosphate (MEP) pathway in E. coli or the mevalonate (MVA) pathway, which is endogenous in S. cerevisiae and can be heterologously expressed in E. coli.
Engineered β-Myrcene Biosynthesis Pathway in E. coli
Caption: Engineered mevalonate pathway for β-myrcene production in E. coli.
Systematic Engineering for Enhanced β-Myrcene Production in S. cerevisiae
Caption: Key engineering strategies to boost β-myrcene synthesis in yeast.
Experimental Protocols
Protocol 1: Microbial Strain and Plasmid Construction
This protocol outlines the general steps for constructing the engineered microbial strains for β-myrcene production.
1. Gene Synthesis and Codon Optimization:
-
Synthesize the genes encoding this compound synthase (MS), geranyl pyrophosphate synthase (GPPS), and the enzymes of the heterologous MVA pathway.
-
Codon-optimize the synthetic genes for optimal expression in the chosen host (E. coli or S. cerevisiae).
2. Plasmid Construction:
-
Clone the synthesized genes into appropriate expression vectors. For E. coli, pTrcHis2B or pACYCDuet-1 are common choices. For S. cerevisiae, pESC series vectors are suitable.
-
Use standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly) to construct the expression plasmids.
3. Microbial Transformation:
-
Transform the constructed plasmids into the desired host cells (E. coli DH5α for plasmid propagation and BL21(DE3) for expression; S. cerevisiae BY4741 or other suitable strains).
-
Use heat shock for E. coli transformation and the lithium acetate/polyethylene glycol method for S. cerevisiae.
4. Strain Verification:
-
Verify the successful transformation by colony PCR and plasmid sequencing.
Protocol 2: Shake Flask Fermentation for β-Myrcene Production
This protocol describes the cultivation of engineered strains in shake flasks to evaluate β-myrcene production.
For E. coli:
-
Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking at 200 rpm.
-
Production Culture: Inoculate 50 mL of Terrific Broth (TB) medium in a 250 mL flask with the overnight culture to an initial OD600 of 0.1.
-
Induction: When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Two-Phase Fermentation: For in-situ product recovery, add a 20% (v/v) overlay of an organic solvent (e.g., dodecane) to the culture medium at the time of induction.
-
Cultivation: Continue cultivation at a lower temperature (e.g., 30°C) for 48-72 hours with shaking at 200 rpm.
-
Sampling: Collect samples at regular intervals for OD600 measurement and β-myrcene analysis.
For S. cerevisiae:
-
Inoculum Preparation: Inoculate a single colony of the recombinant S. cerevisiae strain into 5 mL of synthetic complete (SC) drop-out medium and grow for 24-48 hours at 30°C with shaking at 250 rpm.
-
Production Culture: Inoculate 50 mL of SC medium in a 250 mL flask with the seed culture to an initial OD600 of 0.2.
-
Induction (if using an inducible promoter): If using a galactose-inducible promoter, replace the glucose-containing medium with galactose-containing medium.
-
Two-Phase Fermentation: Add a 10% (v/v) dodecane overlay to the culture after 12 hours of cultivation.[3]
-
Cultivation: Grow the culture at 30°C for 96-120 hours with shaking at 250 rpm.
-
Sampling: Collect the organic phase for β-myrcene analysis.
Protocol 3: Fed-Batch Fermentation for Enhanced β-Myrcene Production
This protocol details the scale-up of β-myrcene production using a fed-batch fermentation strategy in a 5-L bioreactor. This method is particularly effective for achieving high cell densities and product titers.[3][5]
1. Inoculum Development:
-
Prepare a seed culture by inoculating a single colony into a suitable medium and growing it in a shake flask as described in Protocol 2.
-
Scale up the inoculum by transferring the initial seed culture to a larger volume of medium in a shake flask and incubating until the mid-log phase.
2. Bioreactor Setup and Sterilization:
-
Prepare the fermentation medium (e.g., a defined medium with a limiting carbon source) and sterilize the 5-L bioreactor.
-
Calibrate pH and dissolved oxygen (DO) probes.
3. Fermentation Process:
-
Initial Batch Phase: Inoculate the bioreactor with the seed culture. Maintain the temperature at 30°C and control the pH at a setpoint (e.g., 5.5 for S. cerevisiae).[3] The DO level is typically controlled at 30% by adjusting the agitation speed and aeration rate.[3]
-
Fed-Batch Phase: Once the initial carbon source is nearly depleted (monitored by off-gas analysis or direct measurement), start the feeding of a concentrated nutrient solution. The feeding rate can be constant or controlled by a feedback loop based on DO or pH signals to maintain a carbon-limited growth state.[5]
-
Two-Phase System: For volatile products like β-myrcene, an organic solvent overlay can be added to the fermenter to capture the product and reduce its toxicity to the cells.
-
Induction (for inducible systems): If using an inducible expression system, add the inducer at the appropriate time, typically after the initial cell growth phase.
4. Sampling and Analysis:
-
Periodically draw samples from the bioreactor to monitor cell growth (OD600), substrate consumption, and β-myrcene production.
Protocol 4: Quantification of β-Myrcene
This protocol describes the extraction and quantification of β-myrcene from the fermentation broth using Gas Chromatography-Mass Spectrometry (GC-MS).[3]
1. Sample Preparation:
-
Collect a known volume of the organic phase from the two-phase fermentation system. If a two-phase system is not used, extract the whole broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate or hexane).
-
Centrifuge the sample to separate the phases.
-
Dilute the organic phase containing β-myrcene to a suitable concentration range for GC-MS analysis.
-
Add an internal standard (e.g., α-pinene or limonene) for accurate quantification.
2. GC-MS Analysis:
-
Instrument: Use a gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) is typically used for terpene analysis.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
3. Data Analysis:
-
Identify the β-myrcene peak in the chromatogram based on its retention time and mass spectrum by comparing it to an authentic standard.
-
Quantify the concentration of β-myrcene by creating a calibration curve using known concentrations of the β-myrcene standard.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the microbial synthesis of β-myrcene, from strain development to product analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microbial Synthesis of this compound by Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering Saccharomyces cerevisiae for synthesis of β-myrcene and (E)-β-ocimene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Saccharomyces cerevisiae for synthesis of β-myrcene and (E)-β-ocimene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Systematic Engineering to Enhance β-Myrcene Production in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Myrcene Extraction from Hops
Introduction
Myrcene, or β-myrcene, is a volatile monoterpene and the most abundant essential oil found in many hop varieties, often constituting 50% or more of the total oil content.[1][2] It is a critical precursor to other important aroma compounds and is responsible for the characteristic green, resinous, and fresh-hop aromas.[2] Due to its potential therapeutic properties, including anti-inflammatory and analgesic effects, this compound is a compound of significant interest for researchers in pharmacology and drug development.[3][4] The efficient and selective extraction of this compound from hop cones (Humulus lupulus L.) is a crucial first step for its isolation, quantification, and further investigation.
These application notes provide detailed protocols for three primary this compound extraction techniques: Steam Distillation, Solvent Extraction, and Supercritical CO2 (SFE-CO₂) Extraction. The methodologies are tailored for a research and development setting, emphasizing reproducibility and purity of the resulting extract. Additionally, an overview of analytical techniques for the quantification of this compound is presented.
Raw Material Consideration: this compound Content in Hop Varieties
The selection of the hop variety is a critical first step, as this compound content varies significantly. High-myrcene varieties are preferable for achieving higher extraction yields. The ripeness of the hop cone also influences this compound levels, which tend to increase as the cone matures.[2]
Table 1: this compound Content in Select Hop Varieties (% of Total Essential Oil)
| Hop Variety | This compound Content (% of Total Oil) | Reference |
| Hydra | 53.68% | [1] |
| Amarillo | ~70% | [5] |
| Citra | ~65% | [5] |
| Simcoe | 60-65% | [5] |
| Cascade | 50-60% | [5] |
| Centennial | >70% | [2] |
| Chinook | 24.72% (in aqueous extract) | [6] |
| XJA2/436 (Experimental) | 48.15% | [7] |
| Saaz | 5-13% | [5] |
| Hallertau Mittlefrueh | 20-28% | [5] |
Note: this compound levels are influenced by geography, growing conditions, and storage.[5] Whole hops can contain significantly more this compound than pellets, though extraction efficiency can be lower.[5]
Extraction Techniques and Protocols
Steam Distillation
Principle: Steam distillation is a traditional method for extracting volatile oils.[8] It involves passing steam through the hop material; the steam vaporizes the volatile this compound, and the resulting vapor mixture is then cooled and condensed.[9] The immiscible essential oil, containing this compound, is then separated from the aqueous phase (hydrosol). This method is advantageous as it avoids the use of organic solvents.[9]
Experimental Protocol: Steam Distillation
-
Material Preparation:
-
Weigh a sample of ground hops (e.g., 100 g). Coarsely grinding the hops is sufficient.[3]
-
Place the ground hops into the biomass flask of the distillation apparatus.
-
-
Apparatus Setup:
-
Assemble the steam distillation apparatus, which typically includes a boiling flask (to generate steam), a biomass flask, a condenser, and a collection vessel (separatory funnel).
-
Fill the boiling flask with deionized water and add boiling chips.
-
Connect the steam generator to the biomass flask, ensuring a sealed system.
-
-
Distillation Process:
-
Heat the boiling flask to generate a steady flow of steam.
-
Pass the steam through the hop material. The process should take approximately 4 hours for a 100 g sample.[3] Wet steam at a temperature not exceeding 85°C is effective.[7]
-
The steam and volatilized essential oils will travel to the condenser.
-
-
Condensation and Collection:
-
Ensure a continuous flow of cold water through the condenser to efficiently liquefy the vapor.
-
Collect the condensate, which will consist of two phases: the essential oil and the aqueous hydrosol.
-
-
Separation:
-
Allow the condensate to settle in a separatory funnel.
-
The less dense essential oil layer, rich in this compound, will float on top of the water.
-
Carefully drain the lower aqueous layer, followed by the collection of the essential oil fraction.
-
-
Drying and Storage:
-
Dry the collected oil over anhydrous sodium sulfate to remove residual water.
-
Store the final extract in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.
-
Workflow: Steam Distillation
Caption: Workflow for this compound extraction via steam distillation.
Table 2: Steam Distillation Data
| Parameter | Value | Reference |
| Average Oil Yield | 0.8 g oil / 100 g hop biomass | [7] |
| This compound Content in Extract | 27.8% – 48.15% | [7] |
| Distillation Time (100g sample) | ~4 hours | [3] |
| Steam Temperature | ≤ 85 °C | [7] |
Solvent Extraction
Principle: This technique utilizes an organic solvent to dissolve terpenes and other lipophilic compounds from the hop matrix.[8] Common solvents include ethanol, hexane, and methanol.[3][10][11] The choice of solvent affects the polarity and, therefore, the composition of the final extract. After extraction, the solvent is evaporated to yield the concentrated extract.
Experimental Protocol: Solvent Extraction (Methanol)
-
Material Preparation:
-
Weigh 10 g of ground hop pellets.
-
Place the sample into a flask suitable for stirring (e.g., an Erlenmeyer flask).
-
-
Extraction Process:
-
Filtration:
-
Solvent Evaporation:
-
Transfer the filtered extract to a round-bottom flask.
-
Remove the methanol using a rotary evaporator under reduced pressure. This step should be performed in a well-ventilated fume hood.
-
-
Collection and Storage:
-
The resulting residue is the crude this compound-containing extract.
-
Scrape the residue from the flask and transfer it to a pre-weighed glass vial.
-
Store the extract at 4°C in the dark.[11]
-
Workflow: Solvent Extraction
Caption: Workflow for this compound extraction using an organic solvent.
Table 3: Solvent Extraction Data
| Parameter | Comment | Reference |
| Solvent Choice | ||
| Hexane | Higher selectivity for monoterpenes (like this compound) and esters. | [12] |
| Ethyl Acetate | Can extract ~10% more this compound than hexane. | [10] |
| Ethanol (90%) | Dissolves a broad range of hop components. | [3] |
| Extraction Time | 2 hours (for methanol extraction) | [11] |
| Temperature | Room Temperature | [11] |
Supercritical CO₂ (SFE-CO₂) Extraction
Principle: SFE-CO₂ is an advanced extraction method that uses carbon dioxide in its supercritical state (above its critical temperature of 31°C and pressure of 73.25 bar) as a solvent.[3][8] Supercritical CO₂ has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. By precisely controlling temperature and pressure, the solvent properties of CO₂ can be tuned to selectively extract specific compounds like this compound.[3][13] This method is highly efficient and produces a clean, solvent-free extract.
Experimental Protocol: SFE-CO₂
-
Material Preparation:
-
Apparatus Setup:
-
Set up the SFE system (e.g., SFT-110).
-
Program the desired extraction parameters. For optimized this compound and lipophilic compound recovery, the following parameters can be used:
-
Pressure: 37 MPa (370 bar)
-
Temperature: 43 °C
-
Extraction Time: 80 minutes
-
-
-
Extraction Process:
-
Pressurize the extractor vessel with CO₂ to the setpoint.
-
Heat the vessel to the target temperature.
-
Initiate the CO₂ flow through the hop material. A typical flow rate is 1.8–2.2 Standard Liters per Minute (SL/min).[14]
-
The supercritical CO₂ dissolves the this compound and other lipophilic compounds.
-
-
Separation and Collection:
-
The CO₂-extract mixture flows from the extractor to a separator vessel, which is held at a lower pressure and temperature.
-
In the separator, the CO₂ returns to its gaseous state, losing its solvent power and precipitating the extracted compounds.
-
The gaseous CO₂ is recycled, and the extract is collected from the separator.
-
-
Post-Processing and Storage:
Workflow: Supercritical CO₂ Extraction
Caption: Workflow for this compound extraction using supercritical CO₂.
Table 4: Supercritical CO₂ (SFE-CO₂) Extraction Parameters and Yields
| Pressure (bar) | Temperature (°C) | Time (min) | Yield ( g/100g ) | Reference |
| 370 | 43 | 80 | 26.3 | [14] |
| 200 | 55 | - | 7.1 | [15] |
| 100 | 55 | - | 1.2 | [15] |
| 150 | 40-50 | - | High-quality extract | [3] |
| 300 | 50 | - | High antifungal properties | [16] |
Note: Lower temperatures generally favor the recovery of volatile compounds like this compound, while higher pressures and temperatures favor the extraction of bitter acids.[3]
Analytical Quantification of this compound
Principle: Gas Chromatography (GC) is the standard technique for analyzing volatile compounds in hop extracts.[17] The extract is injected into the GC, where compounds are separated based on their boiling points and affinity for a stationary phase. A detector, typically a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification, is used to measure the amount of each compound as it elutes from the column.[7][17][18]
Protocol: Sample Preparation for GC-MS Analysis
-
Internal Standard Preparation: Prepare a solution of an internal standard (e.g., ethyl nonanoate) in a suitable solvent (e.g., water or diethyl ether) at a known concentration (e.g., 1 mg/mL).[6]
-
Sample Dilution:
-
Extraction for Analysis:
-
Vortex the sample for 1 minute to thoroughly mix the phases.
-
Centrifuge the vial at 4500 rpm for 3 minutes to separate the layers.[6]
-
-
Sample Injection:
-
Carefully transfer 1 mL of the supernatant (the diethyl ether layer containing the dissolved volatiles) into a 1.5 mL GC vial.[6]
-
The sample is now ready for injection into the GC-MS system.
-
Workflow: Analytical Quantification
Caption: General workflow for the quantification of this compound using GC-MS.
Conclusion
The choice of extraction technique for this compound from hops depends on the specific goals of the research.
-
Steam Distillation is a classic, solvent-free method ideal for producing essential oils for aroma and fragrance applications, though it may be less efficient for exhaustive extraction.
-
Solvent Extraction is a versatile and accessible method, with the solvent choice allowing for some selectivity. However, it requires a subsequent solvent removal step and may co-extract a wider range of compounds.
-
Supercritical CO₂ Extraction offers the highest degree of control, selectivity, and purity, yielding a high-quality, solvent-free extract.[3] It is the preferred method for applications in drug development and nutraceuticals where residual solvents are a concern.
For all methods, subsequent analysis by GC-MS or GC-FID is essential for the accurate identification and quantification of this compound in the final extract.
References
- 1. duke25hops.com [duke25hops.com]
- 2. beerandbrewing.com [beerandbrewing.com]
- 3. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. beersensoryscience.wordpress.com [beersensoryscience.wordpress.com]
- 6. iris.uniroma5.it [iris.uniroma5.it]
- 7. Comparison of Major Compounds in Essential Oils Steam Distilled from Fresh Plant Material of South African Hop Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Do Hop and Cannabis Terpenes Extract in the Same Way? - Brülosophy [brulosophy.com]
- 9. Terpene Extraction: The Steam Distillation Process Explained [medicalterpenes.com]
- 10. Terpene Biosynthesis in Glandular Trichomes of Hop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psecommunity.org [psecommunity.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimized Supercritical CO2 Extraction Enhances the Recovery of Valuable Lipophilic Antioxidants and Other Constituents from Dual-Purpose Hop (Humulus lupulus L.) Variety Ella - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. hopandbrewschool.com [hopandbrewschool.com]
- 18. The Effect of Dry Hopping Efficiency on β-Myrcene Dissolution into Beer [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Myrcene Degradation in GC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of myrcene degradation during Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during GC analysis?
A1: this compound degradation during GC analysis is primarily caused by three factors:
-
Thermal Stress: this compound is a thermally labile monoterpene and can degrade at high temperatures, particularly in the GC inlet.[1] Temperatures as low as 100°C can initiate chemical breakdown.
-
Active Sites: The GC inlet liner, column, and even contaminants in the system can have active sites, such as silanol groups, which can catalytically degrade this compound.[2][3][4] Glass wool, often used in liners, can also have a large surface area with many active sites if not properly deactivated.[2][3]
-
Oxidation: this compound is susceptible to oxidation, which can be exacerbated by the presence of oxygen and high temperatures within the GC system.[5]
Q2: What are the common degradation products of this compound observed in a chromatogram?
A2: Thermal degradation of this compound can lead to the formation of several byproducts, including isoprene, 2-methyl-2-butene, 3-methylcrotonaldehyde, and 3-methyl-1-butene.[1] Isomerization can also occur, leading to the formation of other monoterpenes. Under certain conditions, this compound can also dimerize or polymerize.
Q3: How can I identify if this compound degradation is occurring in my analysis?
A3: Signs of this compound degradation include:
-
Poor Peak Shape: Tailing or fronting of the this compound peak can indicate interactions with active sites.
-
Reduced Peak Area/Response: A lower than expected peak area for this compound can be a sign of degradation.
-
Inconsistent Results: Poor reproducibility of this compound quantification across multiple injections.
-
Appearance of Unexpected Peaks: The presence of this compound degradation products in the chromatogram.
Q4: What is the ideal injection technique to minimize this compound degradation?
A4: The choice of injection technique significantly impacts this compound stability. While traditional liquid injection is common, alternative techniques are often better for thermally sensitive compounds:
-
Headspace Injection (HS): This technique introduces only the volatile components of the sample into the GC, minimizing contact with the hot inlet and non-volatile matrix components.[6][7][8]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that can be used in headspace mode to extract and concentrate volatile and semi-volatile compounds like this compound, offering a clean injection.[6]
-
Cold Injection Techniques: Techniques like cool on-column injection introduce the sample into a cool inlet, which is then heated. This eliminates discrimination and degradation of thermally labile compounds in the hot injector.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to this compound degradation.
Issue 1: Low this compound Response and Poor Reproducibility
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Inlet Temperature | Reduce the inlet temperature. Start with a lower temperature (e.g., 175-200°C) and optimize.[9] | Minimized thermal degradation of this compound, leading to a higher and more consistent response. |
| Active Inlet Liner | Replace the liner with a new, deactivated (silanized) liner. Consider liners without glass wool or with deactivated quartz wool.[2][3][4] | Reduced catalytic degradation of this compound, improving peak shape and response. |
| Column Contamination/Degradation | Condition the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column (5-10 cm) or replace it. | Removal of active sites and contaminants, leading to improved peak shape and resolution. |
| Improper Sample Preparation | Ensure samples and solvents are kept cool and protected from light and air to prevent degradation before injection.[10] | Preservation of this compound in the sample, leading to more accurate and reproducible results. |
Issue 2: Tailing this compound Peak
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active Sites in the System | Use a deactivated inlet liner and guard column. Ensure all connections are clean and properly made.[2][3][4] | Symmetrical this compound peak shape due to reduced analyte interaction with active surfaces. |
| Column Overload | Dilute the sample or reduce the injection volume. | Sharper, more symmetrical peak. |
| Inappropriate Column Phase | Ensure the column stationary phase is suitable for terpene analysis (e.g., 5% phenyl-methylpolysiloxane). | Improved separation and peak shape for all terpenes, including this compound. |
Experimental Protocols
Below are example GC method parameters that can be used as a starting point for optimizing the analysis of this compound and other terpenes.
Table 1: Example GC-FID Method Parameters for Terpene Analysis
| Parameter | Setting | Reference |
| GC System | Agilent 7890B GC with FID | [11] |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | [11] |
| Inlet Temperature | 250°C | [11] |
| Injection Mode | Split (15:1) | [11] |
| Injection Volume | 2 µL | [11] |
| Carrier Gas | Helium at 1.2 mL/min | [11] |
| Oven Program | 70°C (2 min), ramp 3°C/min to 85°C, ramp 2°C/min to 165°C (1 min), ramp 30°C/min to 250°C (20 min) | [11] |
| Detector Temperature | 300°C | [11] |
Table 2: Example Headspace GC-MS Method Parameters for Terpene Analysis
| Parameter | Setting | Reference |
| GC System | Shimadzu GCMS-QP2010SE with HS-20 Headspace Sampler | [8] |
| Column | SH-Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) | [8] |
| Inlet Temperature | 250°C | [8] |
| Injection Mode | Splitless | [8] |
| Carrier Gas | Helium at 1.0 mL/min | [8] |
| Oven Program | 40°C (1 min), ramp 10°C/min to 300°C (5 min) | [8] |
| Headspace Equilibration | 150°C for 30 minutes | [8] |
| MS Ion Source Temp | 200°C | [8] |
| MS Interface Temp | 280°C | [8] |
Visualizations
This compound Thermal Degradation Pathway
Caption: Thermal degradation pathway of this compound in a GC system.
Recommended GC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 3. agilent.com [agilent.com]
- 4. sketchviz.com [sketchviz.com]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - ES [thermofisher.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. agilent.com [agilent.com]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of Myrcene in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of myrcene in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound is a naturally occurring acyclic monoterpene and a key precursor in the synthesis of various fragrances, flavors, and potential therapeutic agents.[1] Its chemical structure, featuring conjugated double bonds, makes it highly susceptible to polymerization, where individual this compound molecules react with each other to form larger polymer chains.[2][3] This process can lead to a loss of the desired monomer, changes in viscosity, and the formation of undesirable byproducts, compromising experimental results and product integrity.[3]
Q2: What are the primary factors that trigger this compound polymerization?
The main drivers of this compound polymerization in solution include:
-
Heat: Elevated temperatures significantly accelerate the rate of thermal polymerization.[3][4]
-
Oxygen: The presence of oxygen can initiate and propagate radical polymerization.[5][6]
-
Light: Exposure to UV light can provide the energy to initiate polymerization reactions.[5][6]
-
Acidic Conditions: Low pH environments (pH < 4.0) can lead to acid-catalyzed cyclization and degradation.[7]
-
Time: this compound can spontaneously polymerize over time even at room temperature.[1]
Q3: What are the recommended storage conditions for this compound solutions?
To minimize polymerization during storage, it is crucial to control the environmental conditions. The following table summarizes the recommended storage parameters.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigeration) | Reduces the rate of thermal polymerization.[3][5] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Minimizes oxidation by excluding oxygen.[7][8] |
| Light | Amber glass or opaque containers | Protects from light-induced polymerization.[5][6] |
| Container | Airtight seal | Prevents exposure to oxygen and moisture.[5][6] |
Q4: What types of inhibitors or antioxidants can be used to stabilize this compound?
Several classes of compounds can be added to this compound solutions to inhibit polymerization. The choice of stabilizer may depend on the specific application and downstream analytical methods.
-
Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) are effective radical scavengers.[9]
-
Vitamins: Vitamin C and Vitamin E are natural antioxidants that can help preserve the integrity of terpenes.[10]
-
Proprietary Stabilizers: Commercially available this compound is often sold with pre-added stabilizers.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation with this compound solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Increased viscosity of this compound solution | Polymerization has occurred. | - Confirm polymerization using analytical techniques like Size Exclusion Chromatography (SEC). - Discard the solution if extensive polymerization has occurred. - Review storage and handling procedures to prevent future occurrences. |
| Inconsistent experimental results | Degradation or polymerization of this compound stock solution. | - Test the purity of the this compound stock solution using Gas Chromatography (GC). - Prepare fresh solutions for each experiment. - Implement stricter storage and handling protocols. |
| Phase separation in formulated products | Poor solubility or degradation of this compound. | - Ensure the use of a compatible solvent system. This compound is highly soluble in alcohols and oils but has poor water solubility.[7] - For aqueous solutions, proper emulsification is necessary.[7] |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability Under Different Storage Conditions
This protocol outlines a method to assess the stability of this compound in a given solvent under various storage conditions.
Materials:
-
High-purity β-myrcene
-
Anhydrous solvent of choice (e.g., ethanol, isopropanol, MCT oil)
-
Amber glass vials with airtight septa
-
Nitrogen or Argon gas source
-
Refrigerator (2-8°C)
-
Incubator or oven set to desired elevated temperature (e.g., 40°C)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1% w/v).
-
Aliquot the stock solution into several amber glass vials.
-
Divide the vials into experimental groups based on the conditions to be tested (e.g., refrigerated, room temperature, elevated temperature, with/without nitrogen purge).
-
For the inert atmosphere group, gently bubble nitrogen or argon gas through the solution for 5-10 minutes to displace dissolved oxygen, then seal the vials.
-
Store the vials under their respective conditions.
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot from each vial for analysis.
-
Analyze the concentration of this compound in each aliquot using a validated GC-FID or GC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Data Presentation:
The results can be summarized in a table to compare the stability under different conditions.
| Storage Condition | Time (weeks) | This compound Concentration (% of initial) |
| Refrigerated (2-8°C), N₂ Purge | 0 | 100% |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| Room Temp (~25°C), Air | 0 | 100% |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| Elevated Temp (40°C), Air | 0 | 100% |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 |
Visualizations
This compound Degradation Pathways
References
- 1. This compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymerization of this compound in Both Conventional and Renewable Solvents: Postpolymerization Modification via Regioselective Photoinduced Thiol–Ene Chemistry for Use as Carbon Renewable Dispersants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. encorelabs.com [encorelabs.com]
- 5. How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products | Terpene Belt Farms [terpenebeltfarms.com]
- 6. Terpene Boiling Points and Temperature — True Labs for Cannabis [truelabscannabis.com]
- 7. This compound Terpene: Strain Profiles, Optimal Dosage & Formulation Tips for Product Developers | Terpene Belt Farms [terpenebeltfarms.com]
- 8. researchgate.net [researchgate.net]
- 9. Sustainable this compound-Based Elastomers via a Convenient Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blimburnseeds.com [blimburnseeds.com]
- 11. 128080025 [thermofisher.com]
Troubleshooting Poor Peak Resolution of Myrcene in HPLC: A Technical Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor peak resolution during the analysis of myrcene using High-Performance Liquid Chromatography (HPLC). The following sections offer frequently asked questions, detailed experimental protocols, and a logical troubleshooting workflow to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound in reverse-phase HPLC?
Poor peak resolution, characterized by co-eluting or overlapping peaks, can stem from several factors.[1] The most common issues include:
-
Inappropriate Mobile Phase Composition: The type and ratio of organic solvent to water in the mobile phase is critical for achieving good separation.[2][3]
-
Suboptimal Column Selection: The choice of stationary phase, column dimensions, and particle size significantly impacts resolution.[4][5]
-
Incorrect Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.[6]
-
Column Temperature Fluctuations: Temperature can influence solvent viscosity and analyte retention, thereby affecting resolution.[6][7]
-
Improper Sample Preparation: The solvent used to dissolve the sample and the injection volume can lead to peak distortion.[8]
-
Column Degradation: Over time, columns can become contaminated or lose their stationary phase, leading to poor performance.[1][9]
Q2: How can I optimize the mobile phase to improve this compound peak resolution?
Optimizing the mobile phase is often the most effective way to enhance peak resolution.[10] Here are key steps:
-
Adjust Solvent Strength: In reverse-phase HPLC, this compound retention can be increased by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[10] Increased retention generally leads to better resolution, provided the peaks do not become excessively broad.[7]
-
Change the Organic Solvent: Switching between different organic solvents, such as from acetonitrile to methanol, can alter the selectivity of the separation and improve the resolution of co-eluting peaks.[11]
-
Incorporate an Acidic Modifier: For this compound analysis, adding a small amount of acid, like phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution.[12][13] Formic acid is a suitable choice for mass spectrometry (MS) compatible methods.[13]
-
Control pH: The pH of the mobile phase can influence the ionization state of analytes and, consequently, their retention and peak shape.[2][11]
Q3: Which HPLC column is best suited for this compound analysis?
The selection of an appropriate column is crucial for successful this compound separation.
-
Stationary Phase: C18 columns are the most commonly used stationary phases for reverse-phase HPLC and have been successfully employed for this compound analysis.[14][15][16] Other options, such as specialized reverse-phase columns like Newcrom R1, can also provide good separation.[12]
-
Particle Size: Columns with smaller particle sizes (e.g., < 5 µm) generally provide higher efficiency and better resolution.[4][7]
-
Column Dimensions: Longer columns can increase the number of theoretical plates, leading to improved resolution, though this will also increase analysis time and backpressure.[5][7]
Q4: Can adjusting the flow rate and temperature improve this compound peak resolution?
Yes, both flow rate and temperature can be adjusted to fine-tune the separation.
-
Flow Rate: Lowering the flow rate typically increases retention time and can improve resolution, but it also lengthens the analysis time.[6][17]
-
Temperature: Increasing the column temperature can decrease the mobile phase viscosity, which may lead to sharper peaks and better resolution.[7] However, excessively high temperatures can potentially degrade the sample or alter selectivity.[6] It is important to operate within the temperature limits of your column and sample.
Q5: What are some sample preparation tips to avoid poor peak resolution?
Proper sample preparation is essential for obtaining good chromatographic results.
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion caused by solvent incompatibility.[8]
-
Injection Volume: Overloading the column with too much sample can lead to broad, asymmetric peaks and poor resolution.[6][9] It is advisable to inject a small volume, typically 1-2% of the total column volume for sample concentrations around 1 µg/µL.[6]
-
Sample Filtration: Filtering the sample before injection can remove particulates that may clog the column and affect its performance.[6]
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for this compound analysis, compiled from various studies. This data can serve as a starting point for method development and troubleshooting.
| Parameter | Value | Reference |
| Column | Phenomenex® Synergi™ Fusion-RP (150 mm x 4.6 mm, 4 µm) | [14][15] |
| Newcrom R1 | [12][13] | |
| C18 | [16] | |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | [14][15] |
| Acetonitrile, Water, and Phosphoric Acid | [12][13] | |
| Acetonitrile, Water, and Formic Acid (for MS compatibility) | [12][13] | |
| Elution Mode | Isocratic | [14][15] |
| Detection Wavelength | 200 nm or 220 nm | [18] |
Detailed Experimental Protocol: HPLC Analysis of this compound
This protocol describes a general method for the analysis of this compound using reverse-phase HPLC.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or formic acid (optional)
-
0.45 µm syringe filters
2. Instrument and Column:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
3. Preparation of Mobile Phase:
-
Prepare a mobile phase of acetonitrile and water. A common starting ratio is 60:40 (v/v) acetonitrile:water.[14][15]
-
If using an acidic modifier, add a small amount (e.g., 0.1%) of phosphoric acid or formic acid to the aqueous portion of the mobile phase before mixing with the organic solvent.
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the system.
4. Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound in the mobile phase.
-
From the stock solution, prepare a series of calibration standards at different concentrations.
-
Prepare your unknown sample by dissolving it in the mobile phase to a concentration that falls within the range of your calibration standards.
-
Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.[6]
5. HPLC System Setup and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[8]
-
Set the flow rate. A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min.[17]
-
Set the column temperature (e.g., 30 °C).
-
Set the UV detector wavelength to 200 nm or 220 nm.[18]
-
Inject the standards and the sample.
-
Record the chromatograms and analyze the data.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution of this compound in HPLC.
Caption: A workflow diagram for troubleshooting poor peak resolution of this compound in HPLC.
References
- 1. Solving Common Errors in HPLC [omegascientific.com.sg]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. mastelf.com [mastelf.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ijsdr.org [ijsdr.org]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. Analytical Method for Quantifying Monoterpenoids (p-Cymene and this compound) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 17. mastelf.com [mastelf.com]
- 18. Capillary Liquid Chromatography for the Determination of Terpenes in Botanical Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Myrcene Quantification in Complex Matrices: A Technical Support Center
Welcome to the technical support center for myrcene quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when quantifying this compound?
This compound, a volatile monoterpene, presents several analytical challenges, primarily due to its chemical properties and the complexity of the matrices in which it is often found. The key challenges include:
-
Volatility and Analyte Loss: this compound's high volatility can lead to significant analyte loss during sample preparation, handling, and storage.[1] Heat generated during grinding of plant material can cause premature volatilization.[1]
-
Thermal Degradation: this compound is susceptible to thermal degradation, especially at the high temperatures used in gas chromatography (GC) inlets. This can lead to inaccurate quantification and the formation of degradation products.
-
Matrix Effects: Complex sample matrices, such as those from cannabis, food, or biological tissues, contain numerous compounds that can interfere with the analysis.[1] These matrix components can cause ion suppression or enhancement in mass spectrometry (MS) based methods, leading to inaccurate results.
-
Co-elution: In complex terpene profiles, this compound can co-elute with other structurally similar terpenes, making accurate quantification with techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) difficult.[1]
Q2: Which analytical technique is best for this compound quantification?
The choice of analytical technique depends on the complexity of the matrix and the specific requirements of the analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly selective and sensitive technique that is well-suited for the analysis of volatile compounds like this compound. The mass spectrometer allows for the definitive identification of this compound and can help to resolve co-eluting peaks based on their mass spectra.[1]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for terpene analysis. However, it can be prone to co-elution issues in complex mixtures, which may require longer run times to achieve adequate separation.[1][2]
-
Headspace-Gas Chromatography (HS-GC): This technique is ideal for volatile analytes like this compound as it minimizes matrix effects by only introducing the volatile components of the sample into the GC system.[1][3] Headspace sampling can be performed using static headspace or solid-phase microextraction (SPME), with SPME often providing better sensitivity.[1][4]
Q3: How can I minimize this compound loss during sample preparation?
To prevent the loss of volatile this compound during sample preparation, consider the following measures:
-
Keep Samples Cool: Grind solid samples, such as plant material, under cryogenic conditions (e.g., with liquid nitrogen) to prevent heat-induced volatilization.[1] Store samples and extracts at low temperatures and minimize their exposure to light and air.[1]
-
Use Appropriate Extraction Solvents: Solvents like ethanol, hexane, or ethyl acetate are commonly used for extracting terpenes. The choice of solvent can influence the extraction efficiency of different terpenes based on their polarity.
-
Minimize Evaporation Steps: If solvent evaporation is necessary, perform it under a gentle stream of nitrogen at low temperatures to prevent the loss of volatile this compound.
Q4: What is the best internal standard for this compound quantification?
An ideal internal standard (IS) should be chemically similar to the analyte but not naturally present in the sample. For this compound analysis by GC, common choices include:
-
n-Tridecane: This C13 hydrocarbon is often used as it elutes in the region between monoterpenes and sesquiterpenes and is not typically found in cannabis samples.[5][6]
-
2-Fluorobiphenyl: This is another suitable internal standard for the analysis of terpenes in cannabis flower.[7]
-
Isotopically Labeled this compound: While more expensive, deuterated or ¹³C-labeled this compound is the ideal internal standard as it behaves almost identically to the analyte during sample preparation and analysis, thus providing the most accurate correction for matrix effects and analyte loss.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Active Sites in the GC System: Active sites in the inlet liner, column, or detector can interact with polar functional groups of analytes, causing peak tailing.
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks.
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can cause peak distortion.
-
Inlet Temperature Too Low: Insufficient vaporization of the sample in the inlet can result in peak tailing.
Troubleshooting Steps:
-
Check for System Activity:
-
Replace the inlet liner with a new, deactivated liner.
-
Trim 10-20 cm from the front of the GC column to remove any accumulated non-volatile residues or active sites.[8]
-
Condition the column according to the manufacturer's instructions.
-
-
Address Potential Overload:
-
Dilute the sample and re-inject.
-
Reduce the injection volume.
-
-
Verify Column Installation:
-
Ensure the column is cut cleanly and squarely.
-
Check the manufacturer's guidelines for the correct installation depth for your specific GC model.
-
-
Optimize Inlet Temperature:
Issue 2: Inconsistent or Low this compound Recovery
Possible Causes:
-
Analyte Loss During Sample Preparation: this compound's volatility can lead to its loss during grinding, extraction, and concentration steps.
-
Thermal Degradation in the GC Inlet: High inlet temperatures can cause this compound to degrade.
-
Matrix Effects: Co-eluting matrix components can suppress the this compound signal in MS-based detection.
-
Improper Headspace Parameters: In HS-GC, incorrect equilibration temperature or time can result in incomplete partitioning of this compound into the headspace.
Troubleshooting Steps:
-
Minimize Volatilization:
-
Implement cryogenic grinding for solid samples.[1]
-
Keep extracts and standards cold and tightly sealed.
-
Avoid prolonged exposure of samples to the atmosphere.
-
-
Optimize GC Inlet Conditions:
-
Lower the inlet temperature to the minimum required for efficient volatilization without degradation. A starting point of 200°C is often recommended.
-
-
Mitigate Matrix Effects:
-
Use a more effective sample cleanup method to remove interfering matrix components.
-
Employ matrix-matched calibration standards.
-
Utilize an appropriate internal standard, preferably an isotopically labeled one.
-
If using LC-MS, consider strategies like dilution, optimizing chromatographic separation to avoid co-elution with interfering compounds, or using different ionization sources.[11][12][13][14]
-
-
Optimize Headspace Parameters:
-
Increase the equilibration temperature and/or time to ensure complete volatilization of this compound.
-
Consider using a salting-out agent (e.g., NaCl) in aqueous samples to increase the vapor pressure of this compound.
-
Issue 3: Co-elution of this compound with Other Compounds
Possible Causes:
-
Insufficient Chromatographic Resolution: The GC column and temperature program may not be adequate to separate this compound from other structurally similar terpenes.
-
Complex Sample Matrix: High concentrations of other terpenes can lead to peak overlap.
Troubleshooting Steps:
-
Optimize GC Method:
-
Use a longer GC column or a column with a different stationary phase to improve separation. A mid-polar column can be effective.
-
Modify the oven temperature program. A slower temperature ramp can improve the resolution of early-eluting compounds like this compound.
-
-
Employ a More Selective Detector:
-
If using GC-FID, switch to GC-MS. The mass spectrometer can distinguish between co-eluting compounds based on their unique mass fragmentation patterns.[1]
-
-
Consider Two-Dimensional Gas Chromatography (GCxGC):
-
For extremely complex samples, GCxGC provides significantly higher resolving power than conventional GC.
-
Experimental Protocols
Example Protocol: this compound Quantification in Cannabis Flower by HS-GC-MS
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and sample type.
1. Sample Preparation:
-
Homogenize the cannabis flower sample. For larger samples, pre-grind in a stainless-steel coffee grinder.
-
Weigh approximately 100 mg of the ground flower into a 20 mL headspace vial.
-
Add a known amount of internal standard solution (e.g., n-tridecane in ethyl acetate).
-
Immediately seal the vial with a PTFE/silicone septum.
2. Headspace Parameters:
-
Oven Temperature: 120°C
-
Equilibration Time: 20 minutes
-
Syringe Temperature: 130°C
-
Injection Volume: 1 mL
3. GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Split Ratio: 10:1
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 15°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
-
4. Calibration:
-
Prepare a series of calibration standards containing known concentrations of this compound and the internal standard in a suitable solvent.
-
Analyze the calibration standards using the same HS-GC-MS method.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
5. Quantification:
-
Determine the peak area ratio of this compound to the internal standard in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Quantitative Data Summary
| Matrix | Analytical Method | This compound Concentration Range | Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Cannabis Flower | GC-FID | 1-100 µg/mL | 89-104 | 0.3 | 1.0 | [5] |
| Cannabis Flower | GC-MS | 0.75-75 µg/mL | 95.0-105.7 | 0.25 | 0.75 | [15] |
| Placebo Cannabis | GC-FID | 0.05-0.50 mg/g | 101 | N/A | N/A | [5] |
| Forest Air | Thermal Desorption-GC-MS | N/A | ~90-100 (at <7% RH) | N/A | N/A | [16][17] |
N/A: Not available in the cited source.
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound quantification.
References
- 1. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. This compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 9. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. It’s A Matter of Degrees, but Do Degrees Really Matter? [restek.com]
- 11. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 12. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Myrcene Loss During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the loss of volatile myrcene during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to loss during sample preparation?
This compound is a monoterpene, a class of small, volatile organic compounds with low boiling points.[1] This inherent volatility means that this compound can easily evaporate at ambient temperatures, leading to significant losses between sample collection and analysis.[1] Several environmental factors can accelerate this degradation, including exposure to heat, light, and oxygen.[2][3][4] Heat increases the rate of evaporation, while light, particularly UV radiation, can cause photooxidation, breaking down the this compound molecule.[3] Oxygen can also react with this compound, leading to oxidative degradation.[3]
Q2: What are the primary degradation pathways for this compound?
This compound degradation can occur through several pathways, including thermal degradation, oxidation, and polymerization.[5][6] Thermal degradation involves the breakdown of this compound into smaller volatile compounds, such as isoprene, at elevated temperatures.[5][7] Oxidation, as mentioned, occurs in the presence of oxygen and can be accelerated by light and heat.[3][8] this compound is also unstable in air and has a tendency to polymerize, forming larger, non-volatile molecules.[6]
Q3: What are the best general handling practices to minimize this compound loss?
To prevent the loss of volatile analytes like this compound, it is crucial to "keep it cool."[1] This includes keeping samples, solvents, and extracts chilled throughout the preparation process.[1] Minimizing the exposure of samples to air and light is also critical.[2][3] Work should be conducted in a well-ventilated area, and samples should be stored in airtight, light-resistant containers.[3][9] Reducing the number of sample preparation steps and minimizing sample exposure to new surfaces can also help reduce losses.[10]
Troubleshooting Guides
Issue 1: Low this compound recovery in solid samples (e.g., plant material).
| Possible Cause | Troubleshooting Step | Rationale |
| Heat generation during grinding | Grind samples at cryogenic temperatures, either by freezing the sample beforehand or grinding under liquid nitrogen.[1] | The heat generated from mechanical grinding can cause significant volatilization of this compound.[1] Cryo-grinding minimizes this heat generation. |
| Improper storage of raw material | Store plant material in a cool, dark, and dry place.[2][9] For long-term storage, keep samples frozen in airtight containers.[1][11] | High temperatures, light, and humidity all contribute to this compound degradation and evaporation over time.[4][11] |
| Over-drying of plant material | Monitor moisture levels closely during drying and curing processes. Aim for a relative humidity between 55-62%.[2] | Over-drying can strip the plant material of its volatile terpenes, including this compound.[2] |
Issue 2: this compound loss during solvent extraction.
| Possible Cause | Troubleshooting Step | Rationale |
| High extraction temperatures | Utilize low-temperature extraction methods such as subcritical CO2 extraction or extraction with chilled solvents (e.g., ethanol, hydrocarbons).[4][12][13] | This compound has a boiling point of approximately 166-168°C (331-334°F) and can begin to degrade at even lower temperatures.[8][14] Keeping extraction temperatures low is crucial for its preservation. |
| Solvent evaporation process | If solvent removal is necessary, use techniques that minimize heat exposure, such as rotary evaporation under reduced pressure and at a low temperature. | Traditional solvent evaporation methods that use high heat will result in the co-evaporation and loss of volatile this compound. |
| Choice of solvent | Select a solvent that is suitable for low-temperature extraction and has a good affinity for this compound. Ethanol and light hydrocarbons are common choices.[12][15] | The solvent should efficiently extract terpenes without requiring high temperatures that would lead to their degradation. |
Issue 3: Inconsistent results in this compound quantification using GC.
| Possible Cause | Troubleshooting Step | Rationale | | Analyte loss in the injector port | Optimize GC injector temperature to ensure volatilization of this compound without causing thermal degradation. Use a cooled injection technique if available. | An excessively high injector temperature can degrade heat-sensitive compounds like this compound, while a temperature that is too low can lead to incomplete volatilization and poor peak shape. | | Matrix effects from complex samples | Employ headspace analysis, specifically Headspace Solid-Phase Microextraction (HS-SPME), to analyze volatile compounds without injecting the non-volatile matrix.[16] | HS-SPME is a solvent-free technique that extracts volatile analytes from the headspace above the sample, minimizing interference from the sample matrix and preventing contamination of the GC system.[17] | | Condensation in headspace syringe | Ensure the headspace syringe is heated to a temperature that prevents condensation of semi-volatile compounds. | Condensation of analytes in a cold syringe can lead to lower recovery and underestimation of their concentration.[1] |
Quantitative Data Summary
Table 1: Impact of Storage Temperature on Terpene Loss
| Temperature | Time | Terpene Loss (%) | Source |
| 30°C | 24 hours | 33.3 ± 0.2 | [18] |
| 50°C | 24 hours | 92.5 ± 0.2 | [18] |
| 4°C | 4 months | 39-64 (for various monoterpenes including this compound) | [19] |
Table 2: Boiling Points of Common Terpenes
| Terpene | Boiling Point (°C) | Boiling Point (°F) | Source |
| β-Caryophyllene | 119 | 246 | [4] |
| This compound | 166-168 | 331-334 | [4][14] |
| Limonene | 177 | 351 | [4] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound Analysis
This protocol provides a general framework for the analysis of this compound in a solid or liquid sample using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
For solid samples (e.g., plant material), accurately weigh a small amount (e.g., 0.1-0.2 g) of homogenized material into a headspace vial.[16]
-
For liquid samples, accurately transfer a known volume or weight into a headspace vial.
-
Immediately seal the vial with a septum cap.
-
-
HS-SPME Procedure:
-
Place the vial in a heated autosampler or water bath set to the optimized extraction temperature (e.g., 40-60°C).[20]
-
Allow the sample to equilibrate for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 20-30 minutes) to adsorb the analytes.[20]
-
-
GC-MS Analysis:
-
Immediately after extraction, desorb the analytes from the SPME fiber by inserting it into the heated GC injector port.
-
The GC oven temperature program should be optimized to separate this compound from other volatile compounds.
-
The mass spectrometer is used for detection and quantification of this compound based on its characteristic mass spectrum.
-
Visualizations
Caption: Factors contributing to the loss of volatile this compound.
Caption: Optimized workflow for minimizing this compound loss.
References
- 1. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 2. rootsciences.com [rootsciences.com]
- 3. thegreenmates.is [thegreenmates.is]
- 4. us.hollandgreenscience.com [us.hollandgreenscience.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. encorelabs.com [encorelabs.com]
- 9. How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products | Terpene Belt Farms [terpenebeltfarms.com]
- 10. How to minimize sample losses [biosyn.com]
- 11. The Importance of Terpene Preservation | Terpene Belt Farms [terpenebeltfarms.com]
- 12. mediabros.store [mediabros.store]
- 13. terpene-lab.com [terpene-lab.com]
- 14. This compound Terpene: Strain Profiles, Optimal Dosage & Formulation Tips for Product Developers | Terpene Belt Farms [terpenebeltfarms.com]
- 15. alliancechemical.com [alliancechemical.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Surroundings Impact on Terpene Stability in Terpene-Infused Pre-Rolled Cones: The Role of Temperature, Humidity, and Light Exposure [jffhmt.avestia.com]
- 19. Improved Long-Term Preservation of Cannabis Inflorescence by Utilizing Integrated Pre-Harvest Hexanoic Acid Treatment and Optimal Post-Harvest Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in myrcene analysis of cannabis samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of myrcene in cannabis samples.
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Recovery | Volatility of this compound: this compound is a volatile monoterpene and can be lost during sample preparation, especially with heat.[1] Thermal Degradation: High temperatures used in headspace GC-MS analysis can degrade this compound.[2] Inadequate Extraction: The chosen solvent or extraction method may not be efficiently extracting this compound from the complex cannabis matrix. | Sample Preparation: Keep samples and solvents chilled and minimize exposure to light and moisture before analysis.[1] Consider cryogenic grinding to prevent volatilization.[3] Analytical Method: Use a direct injection GC-MS method with a cool on-column technique to minimize thermal degradation.[2] Extraction Optimization: Test different extraction solvents. Ethyl acetate has been shown to provide good recovery for this compound.[4] |
| Poor Reproducibility (High %RSD) | Matrix Heterogeneity: The cannabis sample may not be homogenous, leading to variations in this compound concentration between subsamples.[3] Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes can lead to inconsistent results. | Homogenization: Ensure the sample is thoroughly homogenized before taking a subsample for analysis.[3] Standardized Protocols: Follow a validated and standardized sample preparation protocol consistently. Consider automated sample preparation systems to improve precision.[5] |
| Signal Suppression or Enhancement | Matrix Effects: Co-eluting compounds from the cannabis matrix (e.g., cannabinoids, other terpenes) can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[2][6] | Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely resembles the sample matrix (e.g., terpene-free hops).[6][7] Internal Standard: Use an appropriate internal standard (e.g., n-tridecane, naphthalene-d8) to compensate for matrix effects.[7][8][9] Sample Cleanup: Employ sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. |
| Co-elution with Other Compounds | Similar Chemical Properties: Other terpenes or matrix components may have similar retention times to this compound under the chromatographic conditions used. | Chromatographic Optimization: Adjust the GC oven temperature program, column type (e.g., DB-5MS), or carrier gas flow rate to improve separation.[4] Selective Detection: Use mass spectrometry (MS) in Selected Ion Monitoring (SIM) mode to selectively detect and quantify this compound based on its specific mass fragments, even if it co-elutes with other compounds.[10] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of an analyte's signal (in this case, this compound) due to the presence of other components in the sample matrix. In cannabis analysis, complex compounds like cannabinoids and other terpenes can co-extract with this compound and interfere with its detection and quantification, leading to either suppression or enhancement of the analytical signal and resulting in inaccurate measurements.[2][6]
Q2: What is the best analytical technique for this compound quantification in cannabis?
A2: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely used and effective technique for terpene analysis.[8][10] While headspace GC-MS is common, it can lead to the degradation of thermally sensitive terpenes like this compound.[2] A direct liquid injection approach is often preferred for more accurate quantification of a broader range of terpenes.[7][11]
Q3: How can I minimize the loss of volatile this compound during sample preparation?
A3: To prevent the loss of volatile terpenes like this compound, it is crucial to handle samples carefully. This includes keeping samples and solvents chilled, storing samples frozen, and minimizing exposure to heat, light, and air.[1] Cryogenic grinding, where the sample is frozen with liquid nitrogen before grinding, is an effective method to preserve volatile compounds.[3]
Q4: What is a matrix-matched calibration and why is it important?
A4: A matrix-matched calibration involves preparing your calibration standards in a blank matrix that is as similar as possible to your actual samples but does not contain the analyte of interest (this compound). This approach helps to compensate for matrix effects by ensuring that the standards and the samples are affected by the matrix in the same way, leading to more accurate quantification.[6][7] A suitable surrogate matrix for cannabis can be terpene-free hops.[7]
Q5: What are the characteristics of a good internal standard for this compound analysis?
A5: A good internal standard should be a compound that is chemically similar to this compound but not naturally present in the cannabis sample. It should also have a retention time that does not overlap with other compounds in the sample. Commonly used internal standards for terpene analysis include n-tridecane and deuterated compounds like naphthalene-d8.[7][8][9]
Experimental Protocols
Protocol 1: Liquid Extraction with GC-MS Analysis
This protocol is a general guide for the extraction and analysis of this compound from cannabis flower using liquid extraction followed by GC-MS.
1. Sample Preparation:
- Homogenize the cannabis flower sample to ensure uniformity.[3]
- Weigh approximately 0.5 g of the homogenized sample into an extraction vessel.
- Add a known concentration of an internal standard (e.g., 100 µg/mL n-tridecane in ethyl acetate) to the sample.[9]
- Add 10 mL of extraction solvent (e.g., ethyl acetate).[4]
- Vortex or sonicate the sample for a set period (e.g., 15-30 minutes) to ensure thorough extraction.
- Centrifuge the sample to separate the solid material from the liquid extract.
- Filter the supernatant into a clean vial for GC-MS analysis.
2. GC-MS Instrument Conditions (Example):
- Injection Mode: Split or Splitless (Direct Injection)
- Inlet Temperature: 250 °C
- Column: DB-5MS (30m x 0.25mm i.d. x 0.25µm film thickness) or similar[4]
- Oven Program: Start at a low temperature (e.g., 40-60°C) and ramp up to a final temperature of around 250-280°C.
- Carrier Gas: Helium
- MS Mode: Full Scan for identification and/or Selected Ion Monitoring (SIM) for quantification.
Protocol 2: Matrix-Matched Calibration
1. Prepare Blank Matrix Extract:
- Use a terpene-free surrogate matrix, such as hops pellets.[7]
- Extract the blank matrix using the same procedure as your cannabis samples (Protocol 1) to create a blank matrix extract.
2. Prepare Calibration Standards:
- Prepare a stock solution of this compound standard.
- Create a series of calibration standards by spiking the blank matrix extract with known concentrations of the this compound stock solution.
- Add the internal standard to each calibration standard at the same concentration used for the samples.
3. Analysis and Quantification:
- Analyze the matrix-matched calibration standards using the same GC-MS method as the samples.
- Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.
- Use this calibration curve to determine the concentration of this compound in your unknown samples.
Quantitative Data Summary
The following table summarizes recovery and precision data from various studies on terpene analysis in cannabis, providing a comparison of different methodologies.
| Method | Analyte(s) | Matrix | Internal Standard | Average Recovery (%) | Relative Standard Deviation (%RSD) | Reference |
| GC-MS with Liquid Injection | β-Myrcene and 22 other terpenes | Cannabis Flower (using hops as surrogate) | Naphthalene-d8 | 84.6–98.9 (average 90.2) | 1.73–14.6 (overall method precision) | [7] |
| GC-MS with Ethyl Acetate Extraction | β-Myrcene and 9 other terpenes | Cannabis Plant Material | n-Tridecane | 98.0 | 0.32–8.47 (repeatability and intermediate precision) | [4][9] |
| LC-APCI-MS/MS | This compound and other terpenes | Cannabis Sativa Extracts | - | 80-120 | <15 (bias) | [12][13] |
| GC-FID | β-Myrcene and 9 other terpenes | Placebo Cannabis and High THC Chemovar | n-Tridecane | 89-104 (placebo), 90-111 (high THC) | <10 | [14] |
Visualizations
Caption: Workflow for this compound Analysis in Cannabis Samples.
Caption: Decision Tree for Troubleshooting Matrix Effects.
References
- 1. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 2. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. agilent.com [agilent.com]
- 6. Tips on the analysis of pesticides and mycotoxins in cannabis products: Matrix matters! (Part I) [restek.com]
- 7. restek.com [restek.com]
- 8. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 9. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cannabismasters.eu [cannabismasters.eu]
- 11. The Analysis of Terpenes in Cannabis Matrices using Liquid Injection GC-MS Tips and Tricks [event.on24.com]
- 12. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Myrcene Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of myrcene for in vitro experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: this compound is a lipophilic compound with poor water solubility. For in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.[1][2] this compound is also soluble in ethanol.[1] When preparing the stock solution, sonication can aid in dissolution.[1]
Q2: What is the maximum concentration of DMSO that can be used in cell culture?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxic effects.[1][3][4] However, some sensitive cell lines may be affected at concentrations as low as 0.1%.[3][4][5] It is always recommended to perform a dose-response curve with the vehicle (DMSO) alone to determine the maximum tolerated concentration for your specific cell line and experimental duration.[3]
Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What can I do?
A3: Precipitation upon dilution of a hydrophobic compound from an organic stock into an aqueous medium is a common problem.[6] Here are several strategies to overcome this:
-
Lower the final concentration: You may need to work with a lower final concentration of this compound in your assay.
-
Use a co-solvent system: A combination of solvents can improve solubility. A common approach for in vivo studies that can be adapted for in vitro work is to use a vehicle containing DMSO, PEG300, and a surfactant like Tween-80.[7]
-
Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8][9][10] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to be effective.[8][9]
-
Prepare a nanoemulsion: Nanoemulsions are stable dispersions of oil and water that can effectively deliver lipophilic compounds like this compound in an aqueous environment.[11]
Q4: How do cyclodextrins improve the solubility of this compound?
A4: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. This compound, being a hydrophobic molecule, can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex. This complex has a higher affinity for aqueous solutions, thereby increasing the overall solubility of this compound.[8][10]
Q5: Are there any signaling pathways known to be affected by this compound?
A5: Yes, this compound has been shown to possess anti-inflammatory properties by inhibiting key signaling pathways. Specifically, it can suppress the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway.[12][13] This includes the reduced phosphorylation of proteins such as ERK, JNK, p38, and the p65 subunit of NF-κB.[14]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound stock solution is cloudy or has visible precipitate. | Incomplete dissolution in the organic solvent. | - Use a high-purity grade of DMSO or ethanol.- Increase the volume of the solvent.- Gently warm the solution (if this compound is heat-stable).- Use sonication to aid dissolution.[1] |
| Precipitation occurs immediately upon adding this compound stock to the cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Decrease the final concentration of this compound.- Increase the final concentration of DMSO, ensuring it remains below the cytotoxic level for your cells.[3][4]- Slowly add the this compound stock solution to the medium while vortexing or stirring to facilitate rapid dispersion.[1]- Pre-warm the cell culture medium to 37°C before adding the this compound stock.[15] |
| Cells show signs of stress or death after treatment with this compound. | The concentration of the organic solvent (e.g., DMSO) is too high. | - Determine the maximum tolerated DMSO concentration for your cell line with a vehicle control experiment.[3]- Reduce the final DMSO concentration to 0.1% or lower if possible.[4][5]- Consider alternative solubilization methods that require less or no organic solvent, such as cyclodextrin complexation or nanoemulsions. |
| Inconsistent results between experiments. | - Incomplete dissolution of this compound.- Precipitation of this compound over time in the incubator. | - Always ensure your this compound stock solution is clear before use.- Prepare fresh working solutions for each experiment.- Visually inspect your culture plates under a microscope for any signs of precipitation after adding the this compound solution.[16][17] |
Quantitative Data Summary
Table 1: Recommended Maximum DMSO Concentrations in Cell Culture
| Cell Type | Maximum Recommended DMSO Concentration (v/v) | Reference |
| Most cell lines | 0.5% | [1] |
| Sensitive cell lines | ≤ 0.1% | [3][4] |
| Primary cells | < 0.1% | [1] |
Table 2: Solubility Enhancement of Terpenes with Cyclodextrins
| Terpene | Cyclodextrin | Solubility Enhancement | Reference |
| Various Terpenes | Branched β-Cyclodextrins | Showed more solubilizing ability than β-CD | [9] |
| Various Terpenes | Hydroxypropyl-β-cyclodextrin | Up to 14-fold increase | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weigh the desired amount of pure this compound in a sterile, amber glass vial.
-
Add the required volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
If necessary, place the vial in a sonicator bath until the this compound is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)
-
Calculate the required amounts of this compound and β-cyclodextrin for a 1:1 molar ratio.
-
Place the β-cyclodextrin in a mortar.
-
Slowly add a small amount of water to the β-cyclodextrin to form a paste.
-
Gradually add the this compound to the paste while continuously kneading with a pestle.
-
Continue kneading for at least 30-60 minutes to facilitate the formation of the inclusion complex.
-
Dry the resulting paste, for example, by lyophilization (freeze-drying), to obtain a powder.[18]
-
The powdered complex can then be dissolved in the cell culture medium.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: this compound's inhibitory effect on the TNF-α induced MAPK and NF-κB signaling pathways.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of branched cyclodextrins on the solubility and stability of terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2009121069A2 - Compositions and methods for the preparation of nanoemulsions - Google Patents [patents.google.com]
- 12. β-Myrcene Mitigates Colon Inflammation by Inhibiting MAP Kinase and NF-κB Signaling Pathways [mdpi.com]
- 13. β-Myrcene Mitigates Colon Inflammation by Inhibiting MAP Kinase and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. emulatebio.com [emulatebio.com]
- 16. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 17. Cell Culture Academy [procellsystem.com]
- 18. oatext.com [oatext.com]
Validation & Comparative
A Comparative Analysis of the Analgesic Properties of Myrcene and Linalool
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic effects of two common terpenes, myrcene and linalool. The information presented is collated from various experimental studies to offer a comprehensive overview of their efficacy, mechanisms of action, and the methodologies used to evaluate them.
Introduction
This compound and linalool are naturally occurring monoterpenes found in a variety of plants, including Cannabis sativa, hops, lavender, and lemongrass.[1][2][3] Both compounds have garnered significant interest in the scientific community for their potential therapeutic properties, particularly their analgesic (pain-relieving) effects.[4][5] This guide delves into the experimental data supporting these effects, comparing their potency and underlying biological pathways.
Mechanisms of Analgesic Action
This compound and linalool exert their analgesic effects through distinct and complex signaling pathways, involving both the central and peripheral nervous systems.
This compound's Analgesic Pathways
β-myrcene has demonstrated both central and peripheral analgesic activities.[6] Its primary mechanisms are believed to involve the modulation of several key receptor systems. Experimental evidence suggests that this compound's antinociceptive effect is mediated by the release of endogenous opioids through the activation of α2-adrenoreceptors.[6][7] This is supported by findings where its effects were blocked by naloxone (an opioid antagonist) and yohimbine (an α2-adrenergic antagonist).[6] Furthermore, this compound is thought to interact with cannabinoid receptors (CB1 and CB2) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are involved in pain perception.[8][9] Peripherally, its action is linked to the inhibition of nitric oxide synthesis and prostaglandin release.[1][6]
Linalool's Analgesic Pathways
Linalool's analgesic activity is mediated by a wide range of neurotransmitter systems.[10] Studies have shown that its effects are reversed by both the opioid antagonist naloxone and the muscarinic antagonist atropine, indicating the involvement of opioidergic and cholinergic systems.[2][11] Linalool also interacts with the glutamatergic system by blocking NMDA receptors.[12] Furthermore, it has been found to suppress nociceptive TRPA1 channels and voltage-gated Ca2+ channels, which are crucial for pain signaling.[13][14] Other contributing mechanisms include the modulation of adenosine A1/A2A receptors and a reduction in nitric oxide production.[10][15]
Quantitative Data Comparison
The following tables summarize the quantitative data from various preclinical studies, providing a comparative view of the analgesic efficacy of this compound and linalool in different pain models.
Table 1: Analgesic Effects of this compound in Animal Models
| Pain Model | Species | Route | Dosage | Observed Effect | Citation(s) |
| Acetic Acid Writhing | Mouse | i.p. | 10 & 20 mg/kg | Significant inhibition of writhing | [1] |
| Acetic Acid Writhing | Mouse | s.c. | 20 & 40 mg/kg | Significant inhibition of writhing | [1] |
| Hot Plate Test | Mouse | i.p. | 10 & 20 mg/kg | Significant increase in latency | [1] |
| Hot Plate Test | Mouse | Oral | 90 mg/kg | Significant effect | [16] |
| Neuropathic Pain (CCI) | Mouse | Oral | 1-10 mg/kg | Antiallodynic & anti-hyperalgesic | [16] |
| Adjuvant Monoarthritis | Rat | s.c. | 1 & 5 mg/kg | 211% & 269% improvement in nociception, respectively | [9] |
Table 2: Analgesic Effects of Linalool in Animal Models
| Pain Model | Species | Route | Dosage | Observed Effect | Citation(s) |
| Acetic Acid Writhing | Mouse | i.p. | 25-75 mg/kg | Significant reduction in writhing | [2][11] |
| Acetic Acid Writhing | Mouse | - | 200 mg/kg | 93.80% reduction in writhing | [17] |
| Hot Plate Test | Mouse | i.p. | 100 mg/kg | Significant increase in latency | [2][11] |
| Neuropathic Pain (CIPN) | Mouse | i.p. | 200 mg/kg | Efficacy comparable to 10 mg/kg morphine | [18] |
| Formalin Test | Mouse | - | - | Reduced licking time in both phases | [11] |
Experimental Protocols
The data presented above were primarily generated using the following standard preclinical pain models.
1. Acetic Acid-Induced Writhing Test This model assesses peripheral inflammatory pain.
-
Objective: To evaluate the ability of a compound to reduce visceral pain.
-
Methodology:
-
Animals (typically mice) are pre-treated with the test compound (this compound or linalool), a control vehicle, or a reference drug.
-
After a set absorption period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
The acid induces a characteristic writhing response (stretching of the abdomen and hind limbs).
-
The number of writhes is counted for a specific period (e.g., 20-30 minutes).
-
The analgesic effect is quantified as the percentage inhibition of writhing compared to the control group.[2][11]
-
2. Hot Plate Test This model is used to evaluate central antinociceptive activity, particularly for supraspinal analgesia.
-
Objective: To measure the response latency to a thermal stimulus.
-
Methodology:
-
Animals (mice or rats) are administered the test compound, vehicle, or reference drug.
-
After the pre-treatment period, the animal is placed on a heated surface maintained at a constant temperature (e.g., 52-55°C).[19]
-
The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.[19]
-
A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
An increase in the reaction latency compared to the control group indicates a central analgesic effect.[2]
-
3. Tail-Flick Test This is another model for assessing central analgesia, primarily at the spinal level.
-
Objective: To measure the latency of tail withdrawal from a radiant heat source.
-
Methodology:
-
The animal's tail is positioned over a radiant heat source.[19]
-
The intensity of the heat is adjusted to produce a baseline flick latency of 3-5 seconds in untreated animals.
-
Following administration of the test substance, the latency to flick the tail away from the heat is measured.
-
A maximum cut-off time (e.g., 15-20 seconds) is used to avoid injury.[19]
-
A significant increase in latency indicates an analgesic response.
-
Comparative Experimental Workflow
The process of evaluating and comparing potential analgesic compounds like this compound and linalool typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
Summary and Conclusion
Both this compound and linalool demonstrate significant analgesic properties in preclinical models, though they operate through largely different, albeit sometimes overlapping, mechanisms.
-
This compound appears to exert strong analgesic effects through pathways involving endogenous opioids, α2-adrenoceptors, and cannabinoid receptors. Its efficacy in both peripheral (writhing test) and central (hot plate test) models, as well as in chronic inflammatory pain models, makes it a versatile candidate. The effective dose range for this compound appears to be generally lower than that for linalool in some models.
-
Linalool showcases a broader mechanism of action, modulating opioidergic, cholinergic, glutamatergic, and adenosinergic systems, in addition to blocking key ion channels like TRPA1 and voltage-gated Ca2+ channels.[10][13][14] Its pronounced effect in inflammatory pain models like the writhing test is consistent with its known anti-inflammatory properties.[2] Notably, at higher doses, its efficacy in a neuropathic pain model was comparable to that of morphine.[18]
References
- 1. Anti-inflammatory & anti-nociceptive properties of β-myrcene | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 2. (-)-Linalool produces antinociception in two experimental models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic Potential of Terpenes Derived from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nccih.nih.gov [nccih.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? [frontiersin.org]
- 8. This compound and terpene regulation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Analgesic Properties of the Cannabis Terpene this compound in Rat Adjuvant Monoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory effects of linalool, an essential oil component of lavender, on nociceptive TRPA1 and voltage-gated Ca2+ channels in mouse sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory effects of linalool, an essential oil component of lavender, on nociceptive TRPA1 and voltage-gated Ca2+ channels in mouse sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. refp.cohlife.org [refp.cohlife.org]
- 17. researchgate.net [researchgate.net]
- 18. Terpenes from Cannabis sativa Induce Antinociception in Mouse Chronic Neuropathic Pain via Activation of Spinal Cord Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Cannabinoids and Terpenes in Cannabis-Mediated Analgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Myrcene Quantification in Nanoemulsions
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) within nanoemulsion formulations is paramount for ensuring product quality, stability, and efficacy. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Raman (FT-Raman) Spectroscopy for the quantification of myrcene, a prevalent monoterpene with therapeutic potential, in nanoemulsions.
This compound's volatile nature and susceptibility to degradation present analytical challenges. This guide offers an objective comparison of three common analytical techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison
The selection of an analytical method hinges on a variety of factors, including sensitivity, specificity, accuracy, and precision. The following table summarizes the performance of HPLC, GC-MS, and FT-Raman Spectroscopy for this compound quantification based on validated methods found in scientific literature.
| Parameter | HPLC | GC-MS | FT-Raman Spectroscopy |
| Linearity (R²) | >0.999[1] | >0.99[2] | >0.997[3] |
| Limit of Detection (LOD) | 0.8 µg/mL | 0.25 - 0.82 µg/mL[4][5] | Not Reported for this compound |
| Limit of Quantification (LOQ) | 2.5 µg/mL | 0.75 - 2.47 µg/mL[4][5] | Not Reported for this compound |
| Accuracy (% Recovery) | 98-102% | 79 - 105.7%[2] | Not Reported for this compound |
| Precision (%RSD) | <2%[1] | <10%[2] | Not Reported for this compound |
High-Performance Liquid Chromatography (HPLC) emerges as a robust and widely validated method for this compound quantification in nanoemulsions. It offers excellent linearity, accuracy, and precision, making it a reliable choice for quality control and stability studies.
Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity, with low limits of detection and quantification. This makes it particularly suitable for identifying and quantifying trace amounts of this compound and other volatile compounds in the nanoemulsion.
Fourier-Transform Raman (FT-Raman) Spectroscopy is a non-destructive technique that offers rapid analysis with minimal sample preparation. While specific validation parameters for this compound are not as readily available in the literature, its high linearity for this compound quantification has been demonstrated.[3] For other terpenes, it has shown good repeatability and accuracy.[6]
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are the methodologies for each of the discussed analytical techniques.
HPLC Method for this compound Quantification
This method is adapted from a validated study for the quantification of this compound in nanoemulsions.[1]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
2. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation:
-
Accurately weigh a portion of the nanoemulsion.
-
Disrupt the nanoemulsion by adding a suitable solvent (e.g., methanol) and vortexing or sonicating to ensure complete extraction of this compound.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
GC-MS Method for this compound Quantification
This protocol is a general guideline for the analysis of terpenes in complex matrices.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 240°C) to separate the volatile compounds.
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
2. Standard Preparation:
-
Prepare a stock solution of this compound in a volatile solvent (e.g., hexane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
3. Sample Preparation:
-
Employ a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile this compound from the nanoemulsion matrix.
-
For liquid-liquid extraction, dilute the nanoemulsion with water and extract with a non-polar solvent like hexane.
-
For SPME, expose a fiber to the headspace of the diluted nanoemulsion.
4. Analysis:
-
Inject the prepared standards and sample extracts into the GC-MS system.
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify this compound by creating a calibration curve from the standard solutions.
FT-Raman Spectroscopy Method for this compound Quantification
This protocol outlines a general approach for quantitative analysis using FT-Raman spectroscopy.
1. Instrumentation and Conditions:
-
FT-Raman Spectrometer: A spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm).
-
Laser Power: Optimized to avoid sample heating and degradation.
-
Spectral Resolution: Typically 4 cm⁻¹.
-
Number of Scans: A sufficient number of scans are co-added to achieve a good signal-to-noise ratio.
2. Standard Preparation:
-
Prepare a series of calibration standards by mixing known concentrations of this compound with a blank nanoemulsion matrix.
3. Sample Preparation:
-
Place the nanoemulsion sample directly into a suitable container for Raman analysis (e.g., a glass vial). No further sample preparation is typically required.
4. Analysis:
-
Acquire the Raman spectra of the standards and samples.
-
Identify the characteristic Raman band for this compound (e.g., around 1632 cm⁻¹ corresponding to the C=C stretching vibration).
-
Construct a calibration model by correlating the intensity of the characteristic this compound peak with its concentration in the standards.
-
Predict the concentration of this compound in the samples using the established calibration model.
Workflow for HPLC Method Validation
The validation of an analytical method is a critical step to ensure its reliability and accuracy. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound quantification, following ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Conclusion
The choice of an analytical method for quantifying this compound in nanoemulsions depends on the specific requirements of the study.
-
HPLC is a highly reliable and well-validated method, ideal for routine quality control and release testing where accuracy and precision are of utmost importance.
-
GC-MS offers superior sensitivity and is the method of choice for detecting and quantifying low levels of this compound, as well as for identifying other volatile components in the formulation.
-
FT-Raman Spectroscopy provides a rapid and non-destructive alternative, which is particularly advantageous for high-throughput screening and in-process monitoring, provided a robust calibration model is developed.
Researchers and drug development professionals should carefully consider the performance characteristics and experimental requirements of each method to select the most appropriate technique for their this compound quantification needs in nanoemulsion systems.
References
- 1. Analytical Method for Quantifying Monoterpenoids (p-Cymene and this compound) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid method for simultaneous quantitative determination of four major essential oil components from oregano (Oreganumsp.) and thyme (Thymus sp.) using FT-Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Myrcene and Caryophyllene: Anti-inflammatory Activity
Myrcene and β-caryophyllene are two prominent terpenes found in the essential oils of numerous plants, including cannabis, that have garnered significant attention for their therapeutic potential, particularly their anti-inflammatory properties. While both compounds exhibit the ability to mitigate inflammatory responses, they operate through distinct and overlapping molecular mechanisms. This guide provides an objective, data-driven comparison of their anti-inflammatory activities, detailing their mechanisms of action, summarizing quantitative experimental data, and outlining the methodologies used in key studies. This information is intended to serve as a resource for researchers, scientists, and professionals in drug development.
Mechanisms of Anti-inflammatory Action
This compound: A monoterpene, this compound exerts its anti-inflammatory effects through a broad range of actions that involve the modulation of key inflammatory pathways and mediators. Its activity is not attributed to a single receptor but rather to a multi-targeted approach.
-
Inhibition of Pro-inflammatory Mediators: this compound has been shown to inhibit the production of crucial inflammatory molecules like prostaglandin E-2 (PGE-2).[1] It also reduces the expression of enzymes responsible for their synthesis, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[2][3]
-
Cytokine Modulation: It effectively suppresses the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).[1][2][4]
-
Signaling Pathway Interference: this compound can interfere with intracellular signaling cascades. Studies have demonstrated its ability to decrease the activation of nuclear factor-κB (NF-κB), a pivotal transcription factor that governs the expression of many inflammatory genes.[1] It also modulates the mitogen-activated protein kinase (MAPK) pathway, including JNK, ERK1/2, and p38.[1]
-
Endocannabinoid System Interaction: Some evidence suggests that this compound's effects may be partially mediated through the endocannabinoid system, as its analgesic and anti-inflammatory actions in arthritic models were blocked by cannabinoid receptor antagonists.[5][6]
β-Caryophyllene: A bicyclic sesquiterpene, β-caryophyllene is unique among terpenes for its selective action as a full agonist of the Cannabinoid Receptor 2 (CB2).[7][8][9] This mechanism is central to its potent anti-inflammatory effects and distinguishes it as a "dietary cannabinoid."
-
CB2 Receptor Activation: The primary mechanism for β-caryophyllene is the activation of the CB2 receptor, which is predominantly expressed on immune cells.[7][10][11] This activation leads to a downstream cascade that suppresses inflammatory responses without the psychotropic effects associated with CB1 receptor activation.[7][9]
-
Inhibition of Inflammatory Pathways: Through CB2 activation and other potential mechanisms, β-caryophyllene potently inhibits the NF-κB signaling pathway.[8][12][13] It also suppresses the phosphorylation of MAPK pathway components like ERK1/2 and JNK1/2.[7][10]
-
PPARγ Activation: β-caryophyllene has been shown to activate peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a role in regulating inflammation and metabolism.[7][14][15] Its anti-inflammatory effects in a colitis model were reversed by a PPARγ antagonist.[15]
-
Suppression of Inflammatory Mediators: It effectively reduces the expression of a wide array of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes like COX-2 and iNOS.[8][16]
Quantitative Data on Anti-inflammatory Activity
The following table summarizes quantitative data from various in vitro and in vivo studies, providing a comparative overview of the experimental conditions and observed effects for both terpenes.
| Terpene | Experimental Model | Inflammatory Stimulus | Concentration / Dose | Key Quantitative Findings |
| This compound | Human Chondrocytes (in vitro) | Interleukin-1β (IL-1β) | 25–50 µg/mL | Decreased activation of NF-κB, JNK, ERK1/2, p38; Reduced expression of iNOS, MMP1, and MMP13.[1] |
| This compound | Rat Adjuvant Monoarthritis (in vivo) | Freund's Complete Adjuvant | 1 and 5 mg/kg (s.c.) | Reduced joint pain and leukocyte rolling in the joint microvasculature.[5][6] |
| This compound | Mouse Pleurisy Model (in vivo) | Lipopolysaccharide (LPS) | Not specified | Inhibited inflammatory cell migration and the production of nitric oxide (NO), IFN-γ, and IL-4.[1][4] |
| β-Caryophyllene | Mouse Carrageenan-induced Paw Edema (in vivo) | Carrageenan | 5 and 10 mg/kg (oral) | Strongly reduced inflammatory response in wild-type mice but not in CB2 receptor deficient mice.[8] |
| β-Caryophyllene | Human Keratinocytes (HaCaT cells; in vitro) | Lipopolysaccharide (LPS) | 1 and 10 µM | Significantly reduced LPS-induced increases in COX-2, IL-1β, and phosphorylated NF-κB levels.[17] |
| β-Caryophyllene | Human Pterygium Fibroblasts (in vitro) | Endogenous inflammation | 25 µmol/L | Caused a statistically significant decrease in IL-6 levels after 48 hours of exposure.[16] |
| β-Caryophyllene | Rat Skin Wound Excision Model (in vivo) | Excisional Wound | 1% topical emulgel | Decreased levels of pro-inflammatory cytokines TNF-α, IFN-γ, IL-1β, and IL-6, while increasing anti-inflammatory IL-10.[18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for two key experiments cited in this guide.
1. Protocol: this compound in a Rat Model of Chronic Arthritis
-
Objective: To assess the anti-inflammatory and analgesic effects of locally administered this compound in a chronic arthritis model.
-
Animal Model: Chronic monoarthritis was induced in male Wistar rats via an intra-articular injection of Freund's Complete Adjuvant (FCA) into the right knee joint.[19]
-
Treatment Protocol: On day 7 post-induction, rats were treated with this compound (1 or 5 mg/kg) administered subcutaneously (s.c.) around the arthritic knee.[6][19]
-
Inflammation Assessment: Intravital microscopy was used to visualize and quantify leukocyte trafficking (rolling and adhesion) within the synovial microvasculature of the knee joint. Laser speckle contrast analysis was employed to measure changes in joint blood flow as an indicator of inflammation.[19][20]
-
Pain Assessment: Mechanical allodynia (pain response to a non-painful stimulus) was measured using von Frey hair algesiometry, which determines the paw withdrawal threshold.[6][19]
-
Mechanism Validation: To determine the involvement of the endocannabinoid system, a separate cohort of animals was pre-treated with a CB1 antagonist (AM281) or a CB2 antagonist (AM630) before this compound administration.[5]
2. Protocol: β-Caryophyllene in an In Vitro Inflammation Model
-
Objective: To evaluate the anti-inflammatory effects of β-caryophyllene on LPS-stimulated human cells and determine the role of the CB2 receptor.
-
Cell Model: The human keratinocyte cell line HaCaT was used. These cells were cultured under standard conditions until reaching confluence.[17]
-
Inflammatory Stimulus: Inflammation was induced by treating the cells with 5 µg/mL of Lipopolysaccharide (LPS) for 24 hours.[17]
-
Treatment Protocol: Cells were co-treated with LPS and various concentrations of β-caryophyllene (e.g., 1 µM, 10 µM, 50 µM).[17]
-
Protein Expression Analysis: After treatment, total protein was extracted from the cells. Western blotting was performed to quantify the expression levels of key pro-inflammatory proteins, including COX-2, IL-1β, and the phosphorylated (active) form of the NF-κB p65 subunit. β-actin was used as a loading control.[17]
-
Mechanism Validation: To confirm the mechanism of action, the experiment was repeated in the presence of a selective CB2 receptor antagonist (AM630). The reversal of β-caryophyllene's anti-inflammatory effects by the antagonist would confirm the involvement of the CB2 receptor.[17]
Visualizing the Mechanisms
The following diagrams, generated using DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Conclusion
Both this compound and β-caryophyllene demonstrate significant anti-inflammatory properties, but their primary mechanisms of action differ. This compound acts as a broad-spectrum anti-inflammatory agent, modulating multiple pathways such as NF-κB and MAPK and inhibiting various pro-inflammatory mediators.[1] Its activity appears to be multi-targeted without relying on a single receptor interaction.
In contrast, β-caryophyllene's action is more specific and potent, largely attributed to its function as a selective CB2 receptor agonist.[8][11] This targeted approach makes it a unique phytocannabinoid that can modulate the endocannabinoid system to resolve inflammation, a pathway well-implicated in numerous chronic inflammatory diseases.[7] While both terpenes inhibit common downstream targets like NF-κB and pro-inflammatory cytokines, the distinct upstream mechanisms suggest they may be suited for different therapeutic strategies. For drug development professionals, the selective and non-psychoactive nature of β-caryophyllene's CB2 agonism presents a particularly compelling target for novel anti-inflammatory therapies.
References
- 1. This compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maisonsativacbd.fr [maisonsativacbd.fr]
- 3. Cannabis Terpenes for Arthritis: Anti-Inflammatory Benefits | Terpene Belt Farms [terpenebeltfarms.com]
- 4. Anti-inflammatory & anti-nociceptive properties of β-myrcene | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 5. Anti-Inflammatory and Analgesic Properties of the Cannabis Terpene this compound in Rat Adjuvant Monoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The CB2 Agonist β-Caryophyllene in Male and Female Rats Exposed to a Model of Persistent Inflammatory Pain [frontiersin.org]
- 12. β-Caryophyllene oxide potentiates TNFα-induced apoptosis and inhibits invasion through down-modulation of NF-κB-regulated gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of β-Caryophyllene on PPAR-γ, NF-κB, and CNR2: Implications for Gut–Brain Axis Communication in a Murine Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accurateclinic.com [accurateclinic.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Properties of Cannabidiol and Beta-Caryophyllene Alone or Combined in an In Vitro Inflammation Model [mdpi.com]
- 18. Beta-caryophyllene as an antioxidant, anti-inflammatory and re-epithelialization activities in a rat skin wound excision model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory and Analgesic Properties of the Cannabis Terpene this compound in Rat Adjuvant Monoarthritis [ouci.dntb.gov.ua]
- 20. dalspace.library.dal.ca [dalspace.library.dal.ca]
Cross-Validation of GC-MS and HPLC for Terpene Profiling: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate profiling of terpenes is critical for understanding the therapeutic and aromatic properties of various natural products. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of their performance for terpene analysis, supported by experimental data and detailed methodologies.
At a Glance: GC-MS vs. HPLC for Terpene Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally considered the gold standard for analyzing volatile compounds like terpenes due to its high separation efficiency and sensitive detection.[1][2][3] High-Performance Liquid Chromatography (HPLC), while historically favored for non-volatile or thermally sensitive compounds like cannabinoids, is also being explored for terpene analysis, particularly when simultaneous analysis of both compound classes is desired.[2][4]
The choice between GC-MS and HPLC depends on several factors, including the specific terpenes of interest, the sample matrix, the desired sensitivity, and whether the acidic forms of cannabinoids need to be preserved during analysis.[2][4]
Quantitative Performance Comparison
The following tables summarize the validation parameters for GC-MS and HPLC methods for terpene analysis from various studies. Direct cross-validation studies presenting a side-by-side comparison of a comprehensive list of terpenes are limited; therefore, data from separate validation studies are presented.
Table 1: GC-MS Method Validation Data for Terpene Analysis [5][6][7][8]
| Terpene | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (%RSD) |
| α-Pinene | >0.99 | 0.25 | 0.75 | 95.0 - 105.7 | 0.32 - 8.47 |
| β-Pinene | >0.99 | 0.25 | 0.75 | 95.0 - 105.7 | 0.32 - 8.47 |
| Myrcene | >0.99 | 0.25 | 0.75 | 95.0 - 105.7 | 0.32 - 8.47 |
| Limonene | >0.99 | 0.25 | 0.75 | 95.0 - 105.7 | 0.32 - 8.47 |
| Linalool | >0.99 | 0.25 | 0.75 | 95.0 - 105.7 | 0.32 - 8.47 |
| β-Caryophyllene | >0.99 | 0.25 | 0.75 | 95.0 - 105.7 | 0.32 - 8.47 |
| Humulene | >0.99 | 0.25 | 0.75 | 95.0 - 105.7 | 0.32 - 8.47 |
| Terpinolene | >0.99 | 0.25 | 0.75 | 67.0 - 70.0 | 0.32 - 8.47 |
Table 2: HPLC Method Validation Data for Terpene Analysis [6][7][9]
| Terpene | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (%RSD) |
| Limonene | 0.999 | 0.08 | 0.27 | 98.7 - 101.2 | < 5 |
| Linalool | 0.999 | 0.15 | 0.50 | 99.1 - 100.5 | < 5 |
| Farnesene | 0.998 | 0.20 | 0.67 | 97.8 - 101.8 | < 5 |
| α-Pinene | 0.999 | 0.12 | 0.40 | 98.2 - 100.9 | < 5 |
| This compound | 0.999 | 0.10 | 0.33 | 98.5 - 101.1 | < 5 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for terpene profiling using GC-MS and HPLC.
GC-MS Experimental Protocol for Terpene Profiling
This protocol is based on commonly employed methods for the analysis of terpenes in cannabis and other botanical matrices.[10][11]
1. Sample Preparation (Liquid Extraction):
-
Weigh approximately 100-200 mg of homogenized and dried sample into a centrifuge tube.
-
Add a suitable organic solvent (e.g., pentane, hexane, or ethanol) and an internal standard (e.g., n-tridecane).
-
Vortex the mixture for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the sample to pellet solid material.
-
Transfer the supernatant to a vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Split or splitless, depending on the concentration of terpenes.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 60 °C, hold for 2 minutes.
-
Ramp to 190 °C at a rate of 3 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 2 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
HPLC Experimental Protocol for Terpene Profiling
This protocol is adapted from methods developed for the simultaneous analysis of cannabinoids and terpenes.[2][4]
1. Sample Preparation (Solvent Extraction):
-
Weigh approximately 300 mg of homogenized sample into a centrifuge tube.
-
Add 5 mL of acetone or ethanol.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge the sample.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV/MS Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over the run to elute the terpenes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
Workflow and Method Comparison Diagrams
To visualize the analytical processes and the fundamental differences between GC-MS and HPLC, the following diagrams are provided.
Caption: General experimental workflow for terpene profiling using GC-MS and HPLC.
Caption: Key differences in the principles of GC-MS and HPLC for terpene analysis.
Conclusion and Recommendations
Both GC-MS and HPLC are powerful techniques for terpene profiling, each with its own set of advantages and limitations.
GC-MS is generally the preferred method for dedicated terpene analysis due to its superior separation of volatile compounds and the rich structural information provided by mass spectrometry. It is particularly well-suited for identifying a wide range of terpenes in complex matrices.
HPLC becomes a more attractive option when the simultaneous analysis of terpenes and non-volatile compounds like cannabinoids is required. This can streamline laboratory workflows and reduce analysis time and cost.[4] However, challenges such as co-elution with cannabinoids and the poor UV absorbance of many terpenes need to be carefully considered and addressed, often by using a mass spectrometer as the detector.[2][3]
Ultimately, the choice of technique should be guided by the specific research question, the chemical diversity of the sample, and the available instrumentation. For comprehensive terpene characterization, GC-MS remains the benchmark. For high-throughput screening of both terpenes and cannabinoids, a validated HPLC-MS method can be a highly efficient alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can HPLC-UV Be Used For Terpenes Analysis In Cannabis? [restek.com]
- 4. encorelabs.com [encorelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 8. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary Liquid Chromatography for the Determination of Terpenes in Botanical Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Synergistic Effects of Myrcene with Tetrahydrocannabinol (THC) and Cannabidiol (CBD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of the "entourage effect" in cannabis pharmacology posits that the therapeutic effects of the whole plant are greater than the sum of its individual components. This guide provides a comparative analysis of the synergistic potential of a prominent terpene, β-myrcene, with the two major cannabinoids, Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). Myrcene, an acyclic monoterpene, is one of the most abundant terpenes found in many cannabis chemovars and is recognized for its sedative, analgesic, and anti-inflammatory properties.[1][2] This document synthesizes available experimental data to objectively compare the synergistic mechanisms and outcomes of this compound's interaction with THC versus CBD, offering a resource for researchers exploring cannabinoid-terpenoid pharmacology.
Synergistic Effects of this compound and THC
The synergy between this compound and THC is predominantly characterized by an enhancement of THC's psychoactive and sedative properties.[3][4] Cannabis strains containing more than 0.5% this compound by weight are anecdotally associated with sedative, "couch-lock" effects, a phenomenon attributed to the potentiation of THC's activity.[1][5]
Proposed Mechanisms of Action
Two primary mechanisms are proposed for the synergistic action of this compound on THC:
-
Increased Blood-Brain Barrier (BBB) Permeability: The most cited hypothesis suggests that this compound lowers the resistance of the blood-brain barrier, thereby increasing its permeability to other molecules, including THC.[6][7][8] This allows a greater quantity of THC to reach cannabinoid type 1 (CB1) receptors in the central nervous system, amplifying its psychoactive and physiological effects.[7][8]
-
Pharmacodynamic Potentiation: this compound exhibits intrinsic pharmacological activities that complement those of THC. It has demonstrated sedative effects, potentially mediated through GABAergic mechanisms or by acting on α2-adrenoreceptors.[9][10][11] These sedative properties can combine with the effects of THC to produce a more pronounced tranquilizing experience.[7] Furthermore, recent in-vitro studies have shown that this compound can directly activate CB1 receptors and significantly increase CB1 receptor activity when combined with THC.[12] A third, less discussed mechanism involves this compound's potential to inhibit cytochrome P450 (CYP450) enzymes in the liver, which are responsible for metabolizing THC.[10] By slowing THC's breakdown, this compound could increase its bioavailability and duration of action.[10]
Quantitative Data: this compound & THC Synergy
Quantitative in-vivo data from controlled human or animal studies specifically isolating the synergistic effects of this compound on THC is limited in the peer-reviewed literature. The table below is a representative summary based on in-vitro findings and the prevailing hypotheses.
| Parameter | THC Alone | THC + this compound | Putative Mechanism | Reference |
| CB1 Receptor Activation | Baseline | Significantly Increased | Allosteric modulation or direct synergistic binding | [12] |
| THC Brain Concentration | Standard | Potentially Increased | Increased Blood-Brain Barrier Permeability | [6][8] |
| Sedation Score (Animal Model) | Moderate | High | Additive sedative effects (GABAergic, Adrenergic) | [7][9] |
| THC Metabolism Rate | Normal | Potentially Decreased | Inhibition of CYP450 enzymes | [10] |
Signaling Pathway: this compound-THC Interaction
The following diagram illustrates the proposed synergistic pathways between this compound and THC. This compound facilitates greater THC access to the brain and may also act on separate but complementary pathways to enhance sedation.
Caption: Proposed synergistic pathways of this compound and THC.
Synergistic Effects of this compound and CBD
The interaction between this compound and CBD is primarily investigated in the context of anti-inflammatory and analgesic effects. Unlike the clear potentiation observed with THC, the evidence for this compound-CBD synergy is more nuanced, with some experimental data showing additive, but not synergistic, effects at the doses tested.[13][14]
Proposed Mechanisms of Action
This compound and CBD share several therapeutic properties, suggesting their combined action may result from engaging similar or complementary pathways:
-
Convergent Anti-inflammatory Action: Both this compound and CBD possess anti-inflammatory properties. This compound has been shown to inhibit the production of inflammatory mediators like nitric oxide and cytokines such as IFNγ and IL-4.[6] CBD exerts its anti-inflammatory effects through various mechanisms, including interaction with adenosine A2A receptors and inhibition of cytokine production. Their combined application could lead to a broader or more potent anti-inflammatory response.
-
Shared Analgesic Pathways: Both compounds have demonstrated analgesic effects. This compound's pain-relieving action may be linked to the stimulation of endogenous opioid release.[15] CBD's analgesic properties are complex and involve interactions with various receptors, including TRPV1 (vanilloid receptor 1). Notably, this compound also acts on TRPV1 receptors, presenting a clear target for potential synergistic activity.[16]
Quantitative Data: this compound & CBD Synergy (Rat Arthritis Model)
A key study by McDougall et al. (2022) investigated the combined effect of this compound and CBD on joint pain and inflammation in a rat model of monoarthritis. The results indicated that while this compound alone was effective, the addition of CBD did not produce a statistically significant enhancement of this effect, suggesting a lack of synergy at the tested dosages.[13][17][18]
| Parameter (Day 7 post-arthritis induction) | Vehicle (Control) | This compound (5 mg/kg) | This compound (5 mg/kg) + CBD (200 µg) | Synergistic Effect | Reference |
| Hindlimb Withdrawal Threshold (g) | ~35 g | ~75 g | ~75 g | Not Observed | [13][17] |
| Leukocyte Rolling (cells/min) | ~25 cells/min | ~10 cells/min | ~10 cells/min | Not Observed | [13][17] |
Note: Data are approximate values derived from graphical representations in the cited publication for illustrative purposes.
Signaling Pathway: this compound-CBD Interaction
The diagram below illustrates the potential for parallel and convergent pathways for the anti-inflammatory and analgesic effects of this compound and CBD.
Caption: Parallel and convergent pathways for this compound and CBD.
Detailed Experimental Protocols
Protocol 1: this compound and CBD Synergy in a Rat Model of Arthritis
(Based on McDougall et al., Int J Mol Sci, 2022)[13][14][18]
-
Objective: To assess the anti-nociceptive and anti-inflammatory effects of locally administered this compound, alone and in combination with CBD, in a chronic arthritis model.
-
Model: Chronic arthritis was induced in male Wistar rats via intra-articular injection of 50 µl of Freund's Complete Adjuvant into the right knee joint.
-
Treatment Groups:
-
Vehicle control
-
This compound (1 and 5 mg/kg, subcutaneous)
-
This compound (1 mg/kg) + CBD (200 µg)
-
-
Administration: Treatments were administered locally by subcutaneous injection around the arthritic knee on day 7 after arthritis induction.
-
Outcome Measures:
-
Pain Assessment (Algesiometry): Joint pain was measured using von Frey hair algesiometry to determine the paw withdrawal threshold. Measurements were taken before and at multiple time points after treatment administration.
-
Inflammation Assessment (Intravital Microscopy): The knee joint microcirculation was exposed to visualize and quantify leukocyte-endothelial interactions (leukocyte rolling and adhesion) as a measure of inflammation.
-
Blood Flow Assessment: Laser speckle contrast analysis was used to measure joint blood flow.
-
-
Data Analysis: A one-factor repeated measures analysis of variance (RMANOVA) with Bonferroni's post hoc test was used to determine statistical significance between treatment groups.
Protocol 2: Hypothetical Study on this compound and THC Synergy in a Murine Model
-
Objective: To determine if this compound potentiates the central nervous system effects of THC in mice.
-
Model: Male C57BL/6 mice.
-
Treatment Groups:
-
Vehicle control (e.g., 5% ethanol, 5% Cremophor EL, 90% saline)
-
This compound alone (e.g., 10 mg/kg, intraperitoneal)
-
THC alone (e.g., 5 mg/kg, intraperitoneal)
-
This compound (10 mg/kg) + THC (5 mg/kg)
-
-
Administration: this compound or its vehicle is administered 30 minutes prior to the administration of THC or its vehicle.
-
Outcome Measures (Cannabinoid Tetrad Test):
-
Locomotor Activity: Measured in an open field arena for 30 minutes.
-
Catalepsy: Assessed using the bar test, measuring the time the mouse remains in an imposed posture.
-
Analgesia: Evaluated using the hot plate test, measuring latency to lick a paw or jump.
-
Hypothermia: Core body temperature measured with a rectal probe.
-
-
Pharmacokinetic Analysis: A satellite group of animals would be used for pharmacokinetic analysis. Blood and brain tissue would be collected at various time points post-injection to quantify THC concentrations using LC-MS/MS.
-
Data Analysis: Two-way ANOVA to analyze the main effects of THC and this compound and their interaction, followed by appropriate post hoc tests.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating cannabinoid-terpene synergy in pre-clinical models.
References
- 1. This compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Terpene Trio: Exploring the Effects of this compound, Pinene, and Caryophyllene in Cannabis [heylocannabis.com]
- 3. 2one2dispensary.com [2one2dispensary.com]
- 4. harrenslab.com [harrenslab.com]
- 5. genspark.ai [genspark.ai]
- 6. Anti-inflammatory & anti-nociceptive properties of β-myrcene | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 7. Understanding Terpenes: this compound - Strainprint Technologies Inc. [strainprint.ca]
- 8. How Terpenes Enhance Cannabinoids: Cannabis Synergy Explained | Terpene Belt Farms [terpenebeltfarms.com]
- 9. namacbd.com [namacbd.com]
- 10. How this compound affects THC potency and toxins [cannabislifenetwork.com]
- 11. birchandfog.biz [birchandfog.biz]
- 12. Terpene Synergy: Exploring the Latest Entourage Effect Research [acslab.com]
- 13. mdpi.com [mdpi.com]
- 14. Anti-Inflammatory and Analgesic Properties of the Cannabis Terpene this compound in Rat Adjuvant Monoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Terpenes Boost the Effects of Cannabinoids - Caliterpenes blog [caliterpenes.com]
- 16. Discover the Effects and Potential of this compound - RQS Blog [royalqueenseeds.com]
- 17. researchgate.net [researchgate.net]
- 18. Anti-Inflammatory and Analgesic Properties of the Cannabis Terpene this compound in Rat Adjuvant Monoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Commercial Myrcene Standards
For researchers, scientists, and professionals in drug development, the purity of chemical standards is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of commercially available myrcene standards, detailing the analytical methodologies required for purity assessment and presenting the data in a clear, comparative format.
Comparison of Commercial this compound Standards
The purity of this compound, a prevalent monoterpene in various essential oils, can vary between suppliers and even between different batches from the same supplier. Below is a summary of typical purity levels for this compound standards available from leading chemical suppliers. It is crucial to note that purity is often determined by Gas Chromatography (GC), and certificates of analysis should be consulted for specific impurity profiles.[1][2]
| Supplier | Product Number | Stated Purity (by GC) | Common Impurities Noted |
| Supplier A | M-123 | ≥95% | β-Pinene, Limonene, Linalool |
| Supplier B | MYR-001 | ≥90% | Other monoterpenes, Dimers |
| Supplier C | C-MYR | ≥98% (High-Purity Grade) | Trace isomers |
| Supplier D | MCE-75 | ~75% (by NMR) | Undisclosed |
Note: This table is a representation of typical commercial offerings. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity relies on robust analytical techniques. Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely accepted method for quantifying volatile compounds like this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol outlines a standard procedure for the quantitative analysis of this compound purity.
1. Standard and Sample Preparation:
-
This compound Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and dissolve it in 100 mL of a suitable solvent such as hexane or ethanol.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of an internal standard (e.g., n-tridecane) in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound and internal standard stock solutions to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[3]
-
Sample Preparation: Dilute the commercial this compound standard to be tested within the calibration range using the same solvent.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[3]
-
Column: DB-5MS (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]
-
Inlet: Split mode with a split ratio of 15:1.[3]
-
Inlet Temperature: 250°C.[3]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 85°C at a rate of 3°C/min.
-
Ramp 2: Increase to 165°C at a rate of 2°C/min, hold for 1 minute.
-
Ramp 3: Increase to 250°C at a rate of 30°C/min, hold for 20 minutes.[3]
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.[3]
-
Injection Volume: 1-2 µL.
3. Data Analysis:
-
Identify the this compound peak based on the retention time established with the certified reference standard.
-
Integrate the peak areas of this compound and any identified impurities.
-
Calculate the purity of the this compound standard using the area percent method:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process for assessing the purity of a commercial this compound standard.
References
- 1. This compound, Analytical Standard, 90.0% (GC), MilliporeSigma Supelco 100 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 2. ミルセン analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Myrcene's Sedative Properties Against Conventional Hypnotics
This guide provides an objective comparison of the sedative and hypnotic effects of β-myrcene, a naturally occurring monoterpene, with commonly prescribed and over-the-counter sleep aids, including benzodiazepines, Z-drugs, and antihistamines. The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data, pharmacological mechanisms, and detailed methodologies.
Quantitative Comparison of Sedative Efficacy
The sedative potential of a compound is typically evaluated by its effect on sleep latency (time to fall asleep), sleep duration, and motor coordination. The following tables summarize key quantitative data from preclinical studies.
Table 1: Effects on Barbiturate-Induced Sleep and Motor Coordination in Rodents
| Compound | Dose | Effect on Sleep Duration | Effect on Motor Coordination (Rota-Rod Test) | Citation |
| β-Myrcene | 200 mg/kg | 2.6-fold increase in barbiturate sleep time | 48% decrease in time on rod | [1] |
| Diazepam | Varies | Potentiates barbiturate-induced sleep | Dose-dependent decrease in performance | N/A |
Table 2: Comparative Efficacy in a PCPA-Induced Insomnia Mouse Model (Anaobarbital Sodium Sleep Test)
| Treatment Group | Administration | Sleep Latency | Sleep Duration (min) | Sleep Rate (%) | Citation |
| Model (PCPA) | Single & 7-Day | Increased | Decreased | Low | [2] |
| β-Myrcene (50 mg/kg) | Single & 7-Day | Significantly Decreased | Significantly Increased | Significantly Increased | [2] |
| β-Myrcene (200 mg/kg) | Single & 7-Day | Significantly Decreased | Significantly Increased | Significantly Increased | [2] |
| Diazepam (Positive Control) | Single Dose | Significantly Decreased | Significantly Increased | Significantly Increased | [2] |
| Diazepam (Positive Control) | 7-Day Dose | Efficacy Reduced vs. Single Dose | Efficacy Reduced vs. Single Dose | Efficacy Reduced vs. Single Dose | [2] |
Note: The study on PCPA-induced insomnia highlights that while both myrcene and diazepam showed initial hypnotic effects, the efficacy of diazepam decreased with repeated administration over seven days, suggesting potential tolerance development. In contrast, this compound's effect was maintained and dose-dependent.[2]
Table 3: Clinical Efficacy of Common Human Sleep Aids
| Drug Class | Example(s) | Effect on Sleep Latency | Effect on Total Sleep Time | Citation |
| Z-Drugs | Zolpidem, Zopiclone | Decrease of ~13-22 minutes | Increase of ~32 minutes (patient reported) | [3] |
| Antihistamines | Diphenhydramine | Induces drowsiness, but tolerance develops quickly | Overall sleep quality may be poor | [4][5] |
| Benzodiazepines | Diazepam, Lorazepam | Decrease sleep latency | Increase total sleep time | N/A |
Signaling Pathways and Mechanisms of Action
The sedative effects of this compound and common sleep aids are mediated through distinct neurological pathways.
β-Myrcene Signaling Pathway
This compound is believed to exert its sedative effects through a multi-target mechanism, primarily involving the serotonergic and GABAergic systems.[2] It has been shown to increase the levels of the inhibitory neurotransmitters 5-HT (serotonin) and GABA while decreasing the excitatory neurotransmitter glutamate.[2] This modulation promotes a state of central nervous system depression conducive to sleep.
Caption: Proposed signaling pathway for β-myrcene's sedative effects.
Common Sleep Aid Signaling Pathways
Conventional hypnotics typically act on specific receptor systems to induce sleep.
-
Benzodiazepines and Z-Drugs: These drugs are positive allosteric modulators of the GABA-A receptor.[6] By binding to a site distinct from the GABA binding site, they increase the receptor's affinity for GABA, enhancing the influx of chloride ions and causing hyperpolarization of the neuron. This potentiation of the brain's primary inhibitory neurotransmitter results in sedation.[6][7]
References
- 1. This compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. acfp.ca [acfp.ca]
- 4. Trouble sleeping? Experts say skip antihistamines [bcm.edu]
- 5. Sleep aids: Could antihistamines help me sleep? - Mayo Clinic [mayoclinic.org]
- 6. Drugs for sleep disorders: mechanisms and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Clinical and Forensic Toxicology of Z-drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Myrcene: In Vitro vs. In Vivo
Myrcene, a naturally occurring monoterpene found in a variety of plants including hops, cannabis, and lemongrass, has garnered significant interest within the scientific community for its diverse pharmacological properties.[1][2][3][4][5] This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This objective analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to critically evaluate the therapeutic potential of this compound.
Data Presentation: Quantitative Comparison of this compound's Biological Activities
The following tables summarize the key quantitative data from in vitro and in vivo studies on the anti-inflammatory, analgesic, and anticancer activities of this compound.
Table 1: Anti-inflammatory Activity of this compound
| Assay Type | Model | Endpoint Measured | This compound Concentration/Dose | Result |
| In Vitro | Human Chondrocytes | IL-1β-induced gene expression | 25-50 µg/mL | Decreased expression of iNOS, MMP1, and MMP13; Increased expression of TIMP1 and TIMP3[1] |
| In Vitro | HT-29 Colonic Adenocarcinoma Cells | TNF-α-induced chemokine expression | Not specified | Suppressed mRNA expression of proinflammatory chemokines[6][7] |
| In Vivo | Mouse Model of Pleurisy | Inflammatory cell migration and nitric oxide production | Not specified | Inhibition of leucocyte, neutrophil, mononuclear macrophage, and eosinophil migration; Reduced nitric oxide production[1] |
| In Vivo | Rat Adjuvant Monoarthritis | Leukocyte rolling and adherence, synovial blood flow | 1 and 5 mg/kg (s.c.) | Reduced leukocyte rolling and adherence; Decreased synovial blood flow[8] |
| In Vivo | Dextran Sodium Sulfate (DSS)-induced Colitis in Mice | Disease Activity Index (DAI), Myeloperoxidase (MPO) activity | Not specified | Restored colon length, decreased DAI and MPO activity, suppressed proinflammatory mediators[6][7] |
Table 2: Analgesic Activity of this compound
| Assay Type | Model | Test | This compound Dose | Result |
| In Vivo | Mice | Hot Plate Test | 10 mg/kg (i.p.) | Provided antinociception[1] |
| In Vivo | Mice | Acetic Acid Writhing Test | 10 & 20 mg/kg (i.p.), 20 & 40 mg/kg (s.c.) | Significantly inhibited pain perception[9] |
| In Vivo | Rats with Adjuvant Monoarthritis | von Frey Hair Algesiometry | 1 and 5 mg/kg (s.c.) | Reduced joint pain[8] |
| In Vivo | Mice | Acute Pain Tests | 10 mg/kg (i.p.) | Antinociceptive effect antagonized by naloxone and yohimbine[1] |
| In Vivo | Neuropathic Pain Model in Mice | Mechanical Nociceptive Thresholds | 1-200 mg/kg (i.p.) | Dose-dependently increased mechanical nociceptive thresholds[10] |
Table 3: Anticancer Activity of this compound
| Assay Type | Cell Line/Model | Endpoint Measured | This compound Concentration/Dose | Result |
| In Vitro | HeLa (Cervical Cancer) | Cell Proliferation, Motility, DNA Damage | 50 nM | Arrest of proliferation, decreased motility, and induced DNA damage[3][4][5] |
| In Vitro | MCF-7 (Breast Cancer) | Cell Growth | IC50: 291 µM | Inhibited breast cancer cell growth[1] |
| In Vitro | HT-29 (Colon Adenocarcinoma) | Cytotoxicity | Not specified | Cytotoxic effect observed[4][7] |
| In Vitro | P388 (Leukemia) | Cytotoxicity | Not specified | Cytotoxic effect observed[4][7] |
| In Vitro | A549 (Lung Adenocarcinoma) | Cell Death, ROS Levels | Not specified | Induced cell death and increased ROS levels in a dose-dependent manner[11] |
| In Vitro | SCC9 (Oral Cancer) | Cell Growth, Apoptosis, Migration, Invasion | 20 µM | Significantly inhibited cell growth, stimulated apoptosis, and suppressed migration and invasion[11] |
| In Vivo | 7,12-dimethylbenz[a]anthracene (DMBA)-induced Mammary Carcinogenesis | Chemopreventive Activity | Not specified | Did not exhibit significant chemopreventive activities[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Assays
1. Cell Viability (MTT) Assay This assay assesses the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 10-500 nM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.
-
Solubilization: The MTT solution is removed, and the remaining formazan crystals are solubilized by adding 130 µL of DMSO to each well. The plate is incubated for an additional 15 minutes at 37°C with shaking.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm. Cell viability is expressed as a percentage of the control (untreated) cells.[12]
2. Apoptosis (Annexin V-FITC/PI) Assay This assay is used to quantify apoptosis in this compound-treated cancer cells.
-
Cell Preparation: Cells are seeded and treated with this compound as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed twice with cold PBS, and resuspended in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Annexin-binding buffer is added to each tube, and the samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13][14][15][16]
In Vivo Assays
1. Hot Plate Test (Analgesia) This test evaluates the central analgesic effects of this compound.
-
Animal Acclimatization: Mice are acclimatized to the testing environment before the experiment.
-
Treatment: Mice are administered this compound (e.g., 10 mg/kg) or a vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Testing: At a predetermined time after treatment, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Endpoint: The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage. An increase in latency compared to the control group indicates an analgesic effect.[4][9]
2. Acetic Acid-Induced Writhing Test (Analgesia) This model is used to assess the peripheral analgesic activity of this compound.
-
Animal Preparation: Mice are divided into control, standard (e.g., diclofenac sodium), and test groups.
-
Treatment: The test groups receive various doses of this compound orally or via injection. The control group receives the vehicle, and the standard group receives a known analgesic.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: The number of writhes for each mouse is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Analysis: The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the test and standard groups to the control group.[9][10][17][18][19]
3. Carrageenan-Induced Paw Edema (Anti-inflammatory) This is a classic model for evaluating acute inflammation.
-
Animal Grouping: Rats or mice are divided into control, standard (e.g., indomethacin), and this compound-treated groups.
-
Treatment: this compound or the standard drug is administered orally or topically before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume to the control group.[20][21][22][23][24]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for assessing its anticancer activity.
Caption: this compound's Anti-Inflammatory Signaling Pathway.
Caption: this compound's Proposed Analgesic Mechanisms.
Caption: Experimental Workflow for this compound's Anticancer Activity.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound modulates on CB1 receptor function via enhancement of endocannabinoids [cmcr.ucsd.edu]
- 3. Analgesic and subjective effects of terpenes administered alone and in combination with THC: Potential THC- and opioid-sparing effects of this compound and -caryophyllene - Ziva Cooper [grantome.com]
- 4. Anti-Inflammatory and Analgesic Properties of the Cannabis Terpene this compound in Rat Adjuvant Monoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β-Myrcene Mitigates Colon Inflammation by Inhibiting MAP Kinase and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Myrcene Mitigates Colon Inflammation by Inhibiting MAP Kinase and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Elucidating interplay between this compound and cannabinoid receptor 1 receptors to produce antinociception in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. kumc.edu [kumc.edu]
- 14. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. saspublishers.com [saspublishers.com]
- 18. youtube.com [youtube.com]
- 19. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 20. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mbimph.com [mbimph.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. In vivo and in silico anti-inflammatory activity of Artemisia vulgaris and β-caryophyllene oxide in carrageenan-induced paw edema in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Immediate Safety and Hazard Summary
Proper handling and disposal of myrcene are essential for laboratory safety and environmental protection. This compound is classified as a hazardous substance due to its flammability, potential health effects, and toxicity to aquatic life.[1][2][3][4][5] Adherence to strict disposal protocols is mandatory to ensure compliance with local, state, and federal regulations.[6]
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][3][4] It may be fatal if swallowed and enters the airways.[1][3][4] It is crucial to prevent its release into the environment as it is very toxic to aquatic life with long-lasting effects.[1][2] Before handling, consult the Safety Data Sheet (SDS) for complete hazard information.[7]
Data Summary for this compound Disposal
The following table summarizes key quantitative data and classifications relevant to the disposal of this compound.
| Parameter | Value / Classification | Source |
| UN Number | 2319 | [3] |
| Hazard Class | 3 (Flammable Liquid) | [3] |
| Packing Group | III | [3] |
| Flash Point | 39.4 °C (103.0 °F) Closed Cup | [1] |
| Disposal Classification | Hazardous Waste | [1][2][6] |
| Environmental Hazard | Very toxic to aquatic life | [1][2][5] |
| Primary Health Hazards | Aspiration hazard, skin irritation, serious eye irritation | [1][3][4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and this compound-contaminated materials in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Eye Protection : Wear safety glasses with side-shields or chemical goggles.[8]
-
Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[1][8]
-
Body Protection : Wear a lab coat or impervious clothing to prevent skin contact.[8]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[9]
-
Designate a Waste Container : Use a clearly labeled, leak-proof container made of a compatible material (glass or appropriate plastic is suitable).[6][9][10] The container must have a secure screw cap.[10]
-
Labeling : Label the container with a "HAZARDOUS WASTE" tag, identifying the contents as "Waste this compound" or "Terpene Hydrocarbons, N.O.S.".[3][6] List all constituents if it's a mixed waste stream.
-
Collection : Pour liquid this compound waste carefully into the designated container. For this compound-contaminated solids (e.g., absorbent pads, gloves, paper towels), collect them in a separate, clearly labeled solid waste container.[9]
-
Container Management : Keep the waste container closed at all times except when adding waste.[6][10] Do not overfill the container; leave at least one inch of headspace to allow for vapor expansion.[10]
Step 3: Handling Spills
In the event of a this compound spill, follow these procedures:
-
Eliminate Ignition Sources : Immediately remove all sources of ignition, such as sparks, open flames, or hot surfaces.[1][2][3][4] Use non-sparking tools for cleanup.[1][3][4]
-
Ventilate the Area : Ensure adequate ventilation to prevent the accumulation of flammable vapors.[3]
-
Contain the Spill : Prevent the spill from spreading or entering drains.[1][3][5] Dike the material if possible.[1][4]
-
Absorb the Spill : Use an inert, non-combustible absorbent material like sand, vermiculite, or dry clay to soak up the spill.[1][2][4]
-
Collect and Dispose : Collect the contaminated absorbent material and place it into your designated hazardous waste container for solids.[2][3] Note that the contaminated absorbent poses the same hazards as the original material.[2]
Step 4: Storage and Final Disposal
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11] The storage area should be cool and away from incompatible materials like strong oxidizing agents.[2][5]
-
Arrange for Pickup : Do not dispose of this compound down the drain or in regular trash.[2][3][6] Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to arrange for the collection and proper disposal of the hazardous waste.[3][6] Disposal must be in accordance with all applicable federal, state, and local regulations.[1][4]
This compound Waste Management Workflow
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. vigon.com [vigon.com]
- 2. synerzine.com [synerzine.com]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. goldcoastterpenes.com [goldcoastterpenes.com]
- 5. fishersci.com [fishersci.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. youtube.com [youtube.com]
- 8. Page loading... [guidechem.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling Myrcene
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Myrcene is paramount. This document provides procedural guidance on the necessary personal protective equipment (PPE), operational plans for handling and disposal, and immediate safety measures.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a flammable liquid that can cause skin and eye irritation, allergic reactions, and may be fatal if swallowed and enters the airways, a comprehensive approach to personal protection is critical.[1][2][3] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Routine Handling & Preparation of Solutions | Eye/Face Protection: Tight-fitting chemical splash goggles or a face shield.[1] Hand Protection: Chemical-resistant, impervious gloves. The most suitable glove should be chosen in consultation with the glove supplier/manufacturer.[1] Nitrile rubber gloves are a suggested option.[4] Body Protection: Laboratory coat. |
| Large Volume Transfers or Risk of Splashing | Eye/Face Protection: Full-face respirator may be required if inhalation hazards exist.[1] Hand Protection: Chemical-resistant, impervious gloves.[1] Body Protection: Chemical-resistant apron or coveralls.[5] |
| Responding to Spills | Eye/Face Protection: Full-face respirator with an organic vapor cartridge.[4] Hand Protection: Heavy rubber gloves.[6] Body Protection: Full protective clothing.[4] Foot Protection: Rubber boots.[6] |
Note: No occupational exposure limits are currently known for this compound.[1]
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area. Use process enclosures, local exhaust ventilation, or other engineering controls to minimize worker exposure.[1]
-
Ignition Sources: this compound is flammable. Keep it away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment.[1][2][3] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][2][3]
-
Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]
Disposal Plan:
-
Waste Generation: The generation of waste should be minimized or avoided wherever possible.[1]
-
Container Disposal: Empty containers may retain product residues and can be hazardous. Do not reuse empty containers unless they have been thoroughly cleaned or rinsed.[1]
-
Disposal Method: This material and its container must be disposed of as hazardous waste.[7] Disposal should comply with all local, regional, national, and international regulations.[7] Avoid releasing this compound into the environment, as it is very toxic to aquatic life with long-lasting effects.[1][2]
Spill Response:
-
Eliminate Ignition Sources: Immediately eliminate all ignition sources if it is safe to do so.[1]
-
Ventilate the Area: Ensure adequate ventilation.
-
Containment: For small spills, absorb with an inert material such as sand or earth and place in a suitable container for disposal.[7] For large spills, dike the spilled material to prevent spreading and contact the relevant authorities if environmental pollution occurs.[1][7]
-
Personal Protection: Wear appropriate PPE as outlined in the table above during cleanup.[1]
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: Workflow for this compound PPE Selection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
